Taltobulin intermediate-8
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
676487-38-0 |
|---|---|
Molecular Formula |
C17H25NO4 |
Molecular Weight |
307.4 g/mol |
IUPAC Name |
(2R)-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C17H25NO4/c1-16(2,3)22-15(21)18(6)13(14(19)20)17(4,5)12-10-8-7-9-11-12/h7-11,13H,1-6H3,(H,19,20)/t13-/m0/s1 |
InChI Key |
ZWQAFCGLXUTMKH-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N(C)[C@@H](C(=O)O)C(C)(C)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C(C(=O)O)C(C)(C)C1=CC=CC=C1 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Taltobulin and its Synthetic Intermediates
Introduction
Taltobulin, also known as HTI-286, is a potent, fully synthetic analog of the natural tripeptide hemiasterlin.[] It functions as a powerful inhibitor of tubulin polymerization, a critical process for cell division, thereby inducing mitotic arrest and apoptosis.[2][3] This activity makes Taltobulin a significant compound in cancer research and for the development of antibody-drug conjugates (ADCs).[2][4] This guide provides a technical overview of Taltobulin, including its chemical properties and synthetic pathway. While specific data for a designated "Taltobulin intermediate-8" is not publicly available, this document will focus on the parent compound and the general synthetic strategy involving its precursors.
Chemical and Physical Properties of Taltobulin
The following table summarizes the key chemical and physical properties of Taltobulin.
| Property | Value | Source |
| CAS Number | 228266-40-8 | [][3] |
| Molecular Formula | C27H43N3O4 | [][4] |
| Molecular Weight | 473.6 g/mol | [5] |
| IUPAC Name | (E,4S)-4-[[(2S)-3,3-dimethyl-2-[[(2S)-3-methyl-2-(methylamino)-3-phenylbutanoyl]amino]butanoyl]-methylamino]-2,5-dimethylhex-2-enoic acid | [5] |
| Synonyms | HTI-286, SPA-110 | [][3][5] |
| Purity | 99.82% | [3] |
| Storage Temperature | -20°C | [4] |
Synthesis of Taltobulin: A Convergent Approach
The synthesis of Taltobulin is achieved through a convergent route, which involves the preparation of individual building blocks that are subsequently combined.[6] This strategy allows for efficient construction of the final complex molecule. The key steps in the synthesis include the formation of specific stereocenters and peptide bond formation.
Key Building Blocks and Reactions:
The synthesis involves the preparation of several key intermediates. While information on a specific "intermediate-8" is unavailable, the literature describes the synthesis and use of other numbered intermediates such as:
-
Taltobulin intermediate-1 [7]
-
Taltobulin intermediate-2 [8]
-
Taltobulin intermediate-3 [9]
-
Taltobulin intermediate-9 [10]
-
Taltobulin intermediate-12 [11]
The overall synthetic strategy can be summarized as follows:
-
Preparation of Building Blocks: The synthesis commences with the preparation of three key molecular fragments.[6]
-
Stereoselective Synthesis: Methods such as the Evans chiral auxiliary method are employed to introduce the desired stereochemistry in the building blocks.[6]
-
Peptide Coupling: The prepared building blocks are sequentially joined together using standard peptide coupling reactions.[6]
-
Olefin Formation: A Wittig olefination reaction is utilized to establish the E-double bond configuration present in the final molecule.[6]
-
Purification: The final product, Taltobulin, is purified using techniques such as reverse-phase HPLC, particularly for obtaining the TFA salt on a smaller scale.[6] For larger quantities, trituration or crystallization is used to isolate the pure compound.[6]
A simplified workflow for the convergent synthesis of Taltobulin is depicted in the following diagram.
Caption: A simplified flowchart illustrating the convergent synthetic strategy for Taltobulin.
Mechanism of Action
Taltobulin exerts its potent cytotoxic effects by interfering with microtubule dynamics.[2] It binds to tubulin, inhibiting its polymerization into microtubules.[3] This disruption of the cellular cytoskeleton leads to a halt in the cell cycle at the G2/M phase, preventing cell division and ultimately triggering apoptosis, or programmed cell death.[5] A notable feature of Taltobulin is its ability to circumvent P-glycoprotein-mediated resistance, a common mechanism of resistance to other anti-microtubule agents like taxanes.[3]
Applications in Research and Drug Development
Taltobulin's potent anti-proliferative activity against a wide range of human tumor cell lines, with a mean IC50 of 2.5 ± 2.1 nM, highlights its potential as a therapeutic agent.[] Its primary application is as a cytotoxic payload in the development of antibody-drug conjugates (ADCs).[4] In an ADC, a monoclonal antibody that targets a specific tumor antigen is linked to a potent cytotoxic agent like Taltobulin. This targeted delivery system allows for the selective destruction of cancer cells while minimizing damage to healthy tissues.
Experimental Protocols
Detailed experimental protocols for the synthesis of Taltobulin are proprietary and can be found in the patent literature. However, the general procedures involve standard organic synthesis techniques.
General Peptide Coupling Protocol (Example): A representative peptide coupling step would involve dissolving the carboxylic acid-containing building block and the amine-containing building block in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF). A coupling agent, for example, HATU (hexafluorophosphate azabenzotriazole tetramethyluronium), and a non-nucleophilic base like diisopropylethylamine (DIPEA) are then added.[12] The reaction is typically stirred at room temperature until completion, which is monitored by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up and Purification: Following the reaction, a standard aqueous work-up is performed to remove the coupling reagents and other water-soluble byproducts. The organic layer is dried and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel or by reverse-phase HPLC to yield the desired coupled product.[6]
Final Deprotection: The final step in the synthesis often involves the removal of protecting groups. For instance, an acid-labile protecting group like a Boc (tert-butyloxycarbonyl) group can be removed using trifluoroacetic acid (TFA).[12] The final product is then isolated and purified as described above.
Conclusion
Taltobulin is a promising synthetic molecule with significant potential in oncology. Its potent inhibition of tubulin polymerization and its ability to overcome certain forms of drug resistance make it an attractive candidate for cancer therapy, particularly as a payload in ADCs. The convergent synthetic strategy allows for its efficient production, enabling further research and clinical development. While specific details on "this compound" are not available, the understanding of the overall synthetic pathway provides a solid foundation for researchers in the field.
References
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Taltobulin, 228266-40-8 | BroadPharm [broadpharm.com]
- 5. N,beta,beta-Trimethyl-L-phenylalanyl-N-((1S,2E)-3-carboxy-1-(1-methylethyl)-2-buten-1-yl)-N,3-dimethyl-L-valinamide | C27H43N3O4 | CID 6918637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Portico [access.portico.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Taltobulin intermediate-2| CAS NO:91133-59-4| GlpBio [glpbio.cn]
- 9. immunomart.com [immunomart.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Taltobulin intermediate-8 synthesis pathway overview
An In-Depth Technical Guide to the Synthesis of Taltobulin and its Key Intermediates
Taltobulin (also known as HTI-286 or SPA-110) is a potent synthetic antimitotic agent that acts as a tubulin polymerization inhibitor.[1][2] It is an analog of the natural product hemiasterlin.[1] The synthesis of Taltobulin is accomplished via a convergent synthetic route, which involves the preparation of several key building blocks that are subsequently coupled to form the final product.[1][3] This guide provides a detailed overview of the synthesis pathway, focusing on the formation of key intermediates, including a plausible candidate for "Taltobulin intermediate-8".
Overall Synthetic Strategy
The synthesis of Taltobulin is based on a convergent strategy where three main building blocks are synthesized independently and then coupled in a sequential manner.[3] This approach allows for efficient construction of the complex molecule. The key building blocks are:
-
A protected (S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid derivative.
-
A protected (S)-tert-leucine derivative.
-
An unsaturated amino acid derivative.
Synthesis of Building Block A: The Phenylalanine Analog
The synthesis of the N-terminal amino acid analog, (S)-3-methyl-2-(methylamino)-3-phenylbutanoic acid, involves several steps, starting from 3,3-dimethylacrylic acid.[3]
-
Formation of 3-methyl-3-phenylbutanoic acid: 3,3-dimethylacrylic acid is reacted with benzene (B151609) in the presence of aluminum chloride to yield 3-methyl-3-phenylbutanoic acid.[3]
-
Chiral Auxiliary Attachment: To introduce the α-amino group stereoselectively, an Evans chiral auxiliary is employed. The carboxylic acid is first converted to a mixed anhydride (B1165640) using pivaloyl chloride, which then reacts with a lithiated oxazolidinone to form an amide.[3]
-
Azide (B81097) Formation: The amide is then treated with a base and triisopropylphenylsulfonyl azide to introduce the azide group, which serves as a precursor to the amino group.[3]
-
Subsequent Transformations: Further steps would involve the reduction of the azide to an amine, methylation of the amine, and removal of the chiral auxiliary to yield the desired amino acid.
While the provided literature does not explicitly name an "intermediate-8", a logical point in the synthesis to designate a key intermediate would be after the formation of the core amino acid structure before its final protection and activation for coupling.
Convergent Assembly of Taltobulin
The final stages of the Taltobulin synthesis involve the coupling of the three building blocks. A dipeptide intermediate is first formed, which is then coupled with the third building block. The final deprotection step yields Taltobulin. Reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyluronium) and DIPEA (diisopropylethylamine) are used for the peptide coupling steps, and TFA (trifluoroacetic acid) is used for deprotection.[4]
Quantitative Data
The following table summarizes the inhibitory concentrations of Taltobulin and other tubulin inhibitors.
| Compound | Target | IC50 | Cell Line | Reference |
| Taltobulin (HTI-286) | Tubulin Polymerization | Mean IC50: 2.5 nM | 18 Human Tumor Cell Lines | [1] |
| Compound 4 | Tubulin Polymerization | 0.19 µM | - | [3] |
| Compound 4 | Cell Growth | 9.6 nM | MCF-7 | [3] |
| Compound 3d | Tubulin Polymerization | 0.45 µM | - | [4] |
| Compound 3 | Tubulin Polymerization | 1.1 µM | - | [5] |
| Compound 5 | Tubulin Polymerization | 1.4 µM | - | [5] |
| Compound 6 | Tubulin Polymerization | 2.08 µM | - | [6] |
| Compound 13 | Tubulin Polymerization | 2.1 µM | - | [6] |
| Compound [I] | Tubulin Polymerization | 6.87 µM | - | [2] |
| Compound [I] | Cell Growth | 0.21 µM | SGC-7910 | [2] |
Experimental Protocols
Detailed experimental protocols for the synthesis of Taltobulin intermediates are proprietary and not fully disclosed in the public domain. However, based on the described reactions, the following general procedures for key steps can be outlined:
General Procedure for Peptide Coupling (using HATU): To a solution of the carboxylic acid (1 equivalent) in a suitable aprotic solvent (e.g., DMF or CH2Cl2) is added the amine hydrochloride salt (1.1 equivalents), HATU (1.1 equivalents), and a tertiary amine base such as DIPEA (3-4 equivalents). The reaction mixture is stirred at room temperature until completion (monitored by TLC or LC-MS). The solvent is then removed under reduced pressure, and the residue is purified by chromatography to yield the coupled product.
General Procedure for Boc-Deprotection (using TFA): The Boc-protected substrate is dissolved in a solution of trifluoroacetic acid (TFA) in a chlorinated solvent (e.g., 25-50% TFA in CH2Cl2). The reaction mixture is stirred at room temperature for 1-2 hours. The solvent and excess TFA are removed under reduced pressure. The crude product is often used in the next step without further purification or can be purified by crystallization or chromatography.
General Procedure for Wittig Olefination: To a suspension of a phosphonium (B103445) salt in an anhydrous solvent (e.g., THF) at a low temperature (e.g., -78 °C or 0 °C) is added a strong base (e.g., n-butyllithium or sodium hexamethyldisilazide) to generate the ylide. The aldehyde or ketone is then added, and the reaction is allowed to warm to room temperature and stir until completion. The reaction is quenched, and the product is extracted and purified by chromatography.[3]
Synthesis Pathway Visualization
The following diagram illustrates a plausible convergent synthesis pathway for Taltobulin, highlighting the formation of key building blocks and their subsequent assembly. "Intermediate-8" is hypothetically placed as the dipeptide precursor prior to the final coupling step.
Caption: Convergent synthesis pathway of Taltobulin.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Convergent synthesis of proteins using peptide-aminothiazoline - Chemical Communications (RSC Publishing) [pubs.rsc.org]
The Convergent Synthesis of Taltobulin: Unraveling the Role of Key Intermediates
For Immediate Release
This technical guide provides an in-depth analysis of the convergent synthetic route to Taltobulin (HTI-286), a potent antimicrotubile agent. The synthesis involves the preparation of three key building blocks which are subsequently coupled to yield the final product. While the specific designation "Taltobulin intermediate-8" is not formally used in the primary literature detailing this convergent synthesis, this guide will elucidate the entire synthetic pathway, clarifying the roles of all crucial intermediates.
Introduction to Taltobulin
Taltobulin is a synthetic analog of the naturally occurring tripeptide hemiasterlin.[1] It exhibits potent cytotoxic and antimitotic activity by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[2] Its efficacy against multidrug-resistant cancer cell lines has made it a subject of significant interest in oncological research.[1]
The Convergent Synthetic Strategy
The synthesis of Taltobulin is achieved through a convergent approach, which involves the independent synthesis of three key fragments, followed by their sequential coupling. This strategy allows for efficient construction of the complex molecular architecture of Taltobulin. The three primary building blocks are:
-
Building Block (VI): A non-proteinogenic amino acid derivative.
-
Building Block (XV): An N-methylated amino acid derivative.
-
Building Block (XIV): A vinylogous amino acid derivative containing an E-double bond.
The final steps of the synthesis involve the coupling of these building blocks to assemble the tripeptide-like structure of Taltobulin.
Synthesis of Building Blocks
The preparation of the three key building blocks is outlined below, based on the synthetic schemes described in the literature.[1]
Synthesis of Building Block (VI)
The synthesis of building block (VI) begins with the reaction of 3,3-dimethylacrylic acid (I) with benzene (B151609) in the presence of aluminum chloride to yield 3-methyl-3-phenylbutanoic acid (II). The stereoselective introduction of the α-amino group is achieved using an Evans chiral auxiliary. The resulting amide (III) is then treated with a base and tri-isopropylphenylsulfonyl azide (B81097) to give the corresponding azide (IV). Subsequent transformations, not detailed in the available literature, lead to the final building block (VI).[1]
Synthesis of Building Block (XV)
Details regarding the specific synthetic steps for building block (XV) are not fully available in the reviewed literature. It is described as a commercially available N-Boc-protected L-amino acid derivative.[1]
Synthesis of Building Block (XIV)
The synthesis of building block (XIV) is crucial for establishing the E-double bond configuration in the final Taltobulin molecule. This is achieved through a Wittig olefination reaction.[1] Further details on the specific precursors and reaction conditions for the synthesis of building block (XIV) are not provided in the reviewed literature.
Assembly of Taltobulin
The final stage of the Taltobulin synthesis involves the sequential peptide coupling of the three building blocks. The logical workflow for this assembly is depicted below.
The process begins with the coupling of building blocks (VI) and (XV). The resulting dipeptide-like intermediate is then coupled with building block (XIV). The final step involves the removal of protecting groups to yield Taltobulin, which is designated as compound (8) in some literature.[3]
The Role of Intermediates
Throughout the synthesis, various intermediates are formed. While the term "this compound" is not explicitly defined in the convergent synthesis schemes, it is plausible that this refers to the final protected precursor to Taltobulin, or an intermediate in an alternative synthetic route. The key intermediates in the described convergent synthesis are the three primary building blocks and the dipeptide-like molecule formed after the first coupling step. The successful synthesis and purification of these intermediates are critical for the overall efficiency and yield of the Taltobulin synthesis.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of Taltobulin and its intermediates are not fully disclosed in the publicly available literature. The provided information outlines the general synthetic strategy and key transformations.[1] For researchers aiming to replicate this synthesis, further investigation into specialized chemical literature and potential patent filings would be necessary to obtain precise reaction conditions, reagent quantities, and purification methods.
Quantitative Data
Quantitative data such as reaction yields, spectroscopic data (NMR, MS), and purity analysis for the intermediates and the final Taltobulin product are not available in the reviewed general literature. Such data would typically be found in detailed experimental sections of primary research articles or supporting information.
Signaling Pathway and Mechanism of Action
Taltobulin exerts its cytotoxic effects by interfering with microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape. Taltobulin binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death).
Conclusion
The convergent synthesis of Taltobulin represents a strategic and efficient approach to constructing this complex and medically relevant molecule. While the specific identity of "this compound" remains to be definitively clarified within the context of the most widely published synthetic routes, this guide provides a comprehensive overview of the known synthetic pathway, highlighting the crucial roles of the key building blocks and their assembly. The potent antimicrotubule activity of Taltobulin underscores the importance of continued research into its synthesis and biological evaluation for the development of novel cancer therapeutics.
References
In-depth Technical Guide: Analytical Data for Taltobulin Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (HTI-286) is a potent synthetic analog of the natural product hemiasterlin. As a microtubule-depolymerizing agent, it has demonstrated significant activity in preclinical models by inducing mitotic arrest and apoptosis in cancer cells.[1][2][3] The synthesis of this complex molecule involves a multi-step process with several key intermediates. This guide provides a detailed overview of the analytical data and experimental protocols for intermediates in the synthesis of Taltobulin, with a focus on nuclear magnetic resonance (NMR) and mass spectrometry (MS) data.
While the specific designation "Taltobulin intermediate-8" is not explicitly found in the seminal publications detailing its synthesis, this guide presents analytical data for other numerically designated intermediates from a convergent synthetic route. This information is crucial for researchers in the fields of medicinal chemistry and drug development for the purposes of replication, modification, and further investigation of this class of compounds.
Analytical Data of Taltobulin Intermediates
The following tables summarize the NMR and MS data for key intermediates in a published synthetic route to Taltobulin. The data is extracted from the supporting information of the publication by Charoenpattarapreeda et al. (2020), which describes an expeditious total synthesis.
Table 1: ¹H NMR Data for Taltobulin Intermediates
| Intermediate | Solvent | Chemical Shift (δ) in ppm |
| Compound 9a | CDCl₃ | 7.35 – 7.26 (m, 5H), 5.30 (d, J = 9.9 Hz, 1H), 4.63 (s, 1H), 4.31 (d, J = 9.9 Hz, 1H), 3.73 (s, 3H), 2.92 (s, 3H), 2.31 (dq, J = 13.7, 6.9 Hz, 1H), 1.45 (s, 9H), 1.01 (d, J = 6.9 Hz, 3H), 0.94 (d, J = 6.9 Hz, 3H). |
| Compound 9b | CDCl₃ | 7.36 – 7.26 (m, 5H), 5.38 (d, J = 9.9 Hz, 1H), 4.68 (s, 1H), 4.34 (d, J = 9.9 Hz, 1H), 3.74 (s, 3H), 2.94 (s, 3H), 2.34 (dq, J = 13.7, 6.9 Hz, 1H), 1.47 (s, 9H), 1.03 (d, J = 6.9 Hz, 3H), 0.96 (d, J = 6.9 Hz, 3H). |
| Compound 15a | CDCl₃ | 7.34 – 7.20 (m, 10H), 6.09 (d, J = 9.5 Hz, 1H), 5.31 (d, J = 9.5 Hz, 1H), 4.70 (s, 1H), 4.41 – 4.31 (m, 2H), 3.70 (s, 3H), 3.01 (s, 3H), 2.90 (s, 3H), 2.29 (dq, J = 13.7, 6.9 Hz, 1H), 1.43 (s, 9H), 1.39 (s, 9H), 0.99 (d, J = 6.9 Hz, 3H), 0.92 (d, J = 6.9 Hz, 3H). |
Table 2: ¹³C NMR Data for Taltobulin Intermediates
| Intermediate | Solvent | Chemical Shift (δ) in ppm |
| Compound 9a | CDCl₃ | 172.4, 170.1, 155.8, 137.9, 129.3, 128.4, 127.0, 80.1, 68.2, 59.5, 52.3, 34.0, 31.6, 28.4, 20.4, 18.9. |
| Compound 9b | CDCl₃ | 172.5, 170.0, 155.8, 137.9, 129.3, 128.4, 127.0, 80.1, 68.2, 59.5, 52.3, 34.0, 31.6, 28.4, 20.4, 18.9. |
| Compound 15a | CDCl₃ | 172.1, 170.2, 169.8, 155.8, 138.1, 135.9, 129.3, 128.7, 128.4, 127.9, 127.0, 81.5, 80.1, 68.2, 60.0, 59.5, 52.3, 34.0, 31.6, 28.4, 28.3, 20.4, 18.9. |
Table 3: Mass Spectrometry Data for Taltobulin Intermediates
| Intermediate | Ionization Mode | Calculated m/z | Found m/z |
| Compound 9a | ESI+ | 393.2697 [M+H]⁺ | 393.2695 |
| Compound 9b | ESI+ | 393.2697 [M+H]⁺ | 393.2696 |
| Compound 15a | ESI+ | 624.4160 [M+H]⁺ | 624.4158 |
Experimental Protocols
The following are generalized experimental protocols based on the synthesis of Taltobulin intermediates as described by Charoenpattarapreeda et al. (2020).
General Procedure for the Synthesis of Dipeptide Intermediates (e.g., Compound 9a and 9b):
To a solution of the N-Boc protected amino acid (1.0 equiv.) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is added a coupling agent such as HATU (1.1 equiv.) and a base, for example, diisopropylethylamine (DIPEA) (2.0 equiv.). The mixture is stirred at room temperature for a specified time, after which the corresponding amino acid ester hydrochloride (1.1 equiv.) is added. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is diluted with an organic solvent and washed sequentially with aqueous solutions of HCl, NaHCO₃, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired dipeptide.
General Procedure for Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a specified frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR). Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak as an internal standard.
General Procedure for Mass Spectrometry (MS):
High-resolution mass spectra (HRMS) are obtained using an electrospray ionization (ESI) time-of-flight (TOF) mass spectrometer. Samples are typically dissolved in a suitable solvent like methanol (B129727) or acetonitrile (B52724) and introduced into the mass spectrometer via direct infusion or after separation by LC.
Visualizations
The following diagrams illustrate the synthetic workflow and the signaling pathway of Taltobulin.
References
In-Depth Technical Guide to Taltobulin and Its Synthesis Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Taltobulin, a potent anti-tubulin agent, with a specific focus on its synthesis intermediate, designated as intermediate-8. This document details the chemical properties, synthesis, mechanism of action, and relevant experimental protocols for these compounds, aimed at supporting research and development in oncology and related fields.
Core Compound Data
The following table summarizes the key quantitative data for Taltobulin and its intermediate-8, facilitating easy comparison and reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Taltobulin | 228266-40-8 | C₂₇H₄₃N₃O₄ | 473.65 |
| Taltobulin intermediate-8 | 676487-38-0 | C₂₂H₄₀N₂O₅ | 412.56 |
Synthesis and Experimental Protocols
The synthesis of Taltobulin is a multi-step process involving the preparation of several key intermediates. While a detailed, step-by-step protocol for the synthesis of this compound is not publicly available, the general synthetic strategy for Taltobulin involves a convergent approach. This typically includes the synthesis of key building blocks followed by their sequential coupling.
One of the crucial steps in the synthesis of Taltobulin and its analogues is the peptide coupling of sterically hindered amino acid residues. A common method employed is the use of a Bts (N-benzenesulfonyl-L-tryptophan) protected amino acid chloride, which demonstrates high reactivity and efficiency in these challenging coupling reactions.
General Experimental Workflow for Taltobulin Synthesis
Caption: A generalized workflow for the convergent synthesis of Taltobulin.
Mechanism of Action: Tubulin Polymerization Inhibition and Apoptosis
Taltobulin exerts its potent cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division, intracellular transport, and maintenance of cell structure.
Tubulin Polymerization Inhibition:
Taltobulin acts as a tubulin polymerization inhibitor. Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Taltobulin binds to tubulin, preventing the polymerization of these dimers into microtubules. This disruption of microtubule formation leads to a cascade of cellular events, ultimately culminating in cell cycle arrest and apoptosis.
Induction of Apoptosis:
The disruption of microtubule dynamics by Taltobulin triggers the intrinsic pathway of apoptosis. This signaling cascade is initiated by cellular stress, such as the failure of mitotic spindle formation.
Signaling Pathway of Taltobulin-Induced Apoptosis
Caption: The signaling cascade initiated by Taltobulin, leading to apoptosis.
Taltobulin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Taltobulin (formerly known as HTI-286) is a potent synthetic, tripeptide-like, non-natural product that has demonstrated significant promise as an anti-cancer agent. As a synthetic analog of the marine natural product hemiasterlin, Taltobulin exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to a cascade of cellular events, including cell cycle arrest at the G2/M phase and the induction of apoptosis. Notably, Taltobulin has shown efficacy in multidrug-resistant cancer models, highlighting its potential to overcome common mechanisms of chemotherapy resistance. This in-depth guide provides a comprehensive overview of the discovery and history of Taltobulin's synthesis, detailed experimental protocols for key synthetic and biological assays, and an exploration of its molecular mechanism of action.
Discovery and History
Taltobulin emerged from structure-activity relationship (SAR) studies of the natural product hemiasterlin, a cytotoxic tripeptide isolated from marine sponges.[1] The hemiasterlins themselves were identified as potent antimitotic agents, but their complex structures presented challenges for large-scale synthesis and further development. This led to the rational design and synthesis of simplified, more accessible analogs, with the goal of retaining or improving upon the biological activity of the parent compound. Taltobulin, where a phenyl group replaces the indole (B1671886) ring of hemiasterlin, was a key outcome of these efforts.[1] It exhibited potent in vitro cytotoxicity against a panel of human cancer cell lines, with an average IC50 of 2.5 nM.[1] Further preclinical studies demonstrated its ability to circumvent P-glycoprotein-mediated drug resistance, a significant advantage over existing tubulin-targeting agents like paclitaxel (B517696) and vinca (B1221190) alkaloids. These promising preclinical findings propelled Taltobulin into Phase II clinical trials for the treatment of non-small cell lung cancer (NSCLC).[2]
Total Synthesis of Taltobulin
The synthesis of Taltobulin has been approached through two primary strategies: a convergent synthesis and a more recent, expeditious route employing an Ugi multicomponent reaction.
Convergent Synthetic Approach
The initial total synthesis of Taltobulin is a convergent route involving the preparation of key building blocks that are subsequently coupled to form the final molecule. The synthesis is designed to control the stereochemistry at the three chiral centers of the molecule.
Key Building Blocks:
-
N,β,β-trimethyl-L-phenylalanine derivative: This sterically hindered amino acid forms the "head" of the molecule.
-
A dipeptide fragment containing a unique unsaturated amino acid: This central part of the molecule is crucial for its interaction with tubulin.
General Synthetic Scheme:
The synthesis involves the independent preparation of these two key fragments, followed by a peptide coupling reaction to join them. The final deprotection steps yield Taltobulin. While specific yields for each step are not consistently reported across the literature, the overall strategy allows for the preparation of Taltobulin and its analogs for biological evaluation.
Ugi Multicomponent Reaction Approach
A more recent and efficient synthesis of Taltobulin utilizes a four-component Ugi reaction as the key step.[2] This one-pot reaction allows for the rapid assembly of a significant portion of the Taltobulin backbone from simpler starting materials, significantly shortening the overall synthetic sequence.
Ugi Reaction Components:
-
An aldehyde
-
An amine
-
A carboxylic acid
-
An isocyanide
This strategy offers a more streamlined and potentially higher-yielding route to Taltobulin and its analogs, facilitating the generation of compound libraries for further SAR studies.
Table 1: Comparison of Synthetic Strategies
| Feature | Convergent Synthesis | Ugi Multicomponent Reaction |
| Overall Approach | Stepwise assembly of pre-synthesized building blocks | One-pot formation of a major part of the molecular backbone |
| Key Reaction | Peptide coupling | Four-component Ugi reaction |
| Efficiency | Generally longer and more labor-intensive | More expeditious and potentially higher yielding |
| Flexibility for Analogs | Requires synthesis of modified building blocks | Allows for rapid diversification by varying the four components |
Experimental Protocols
General Protocol for Ugi Four-Component Reaction
The Ugi reaction is a powerful tool for the synthesis of α-acylamino amides. A general procedure is as follows:
-
An aldehyde and a primary amine are mixed in a suitable solvent (e.g., methanol) to form an imine.
-
A carboxylic acid and an isocyanide are then added to the reaction mixture.
-
The reaction is typically stirred at room temperature for 24-48 hours.
-
The product can be isolated and purified using standard techniques such as crystallization or chromatography.
Note: The specific substrates and reaction conditions for the Ugi synthesis of Taltobulin would be optimized to maximize the yield of the desired product.[2][3]
In Vitro Tubulin Polymerization Assay
This assay is fundamental to characterizing the mechanism of action of Taltobulin. It measures the effect of the compound on the polymerization of purified tubulin into microtubules.
Principle: The polymerization of tubulin into microtubules causes an increase in the turbidity of the solution, which can be monitored spectrophotometrically at 340 nm.
Protocol:
-
Reagent Preparation:
-
Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
A polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) is prepared.
-
GTP is added to the buffer to a final concentration of 1 mM.
-
Taltobulin is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations.
-
-
Assay Procedure:
-
The reaction is initiated by warming the tubulin solution to 37°C in the presence of GTP and the test compound.
-
The absorbance at 340 nm is measured over time in a temperature-controlled spectrophotometer.
-
-
Data Analysis:
Table 2: Quantitative Data on Taltobulin's Biological Activity
| Parameter | Value | Cell Lines/Assay | Reference |
| Average IC50 (Cell Proliferation) | 2.5 nM | Panel of 18 human cancer cell lines | [1] |
| IC50 (Tubulin Polymerization) | In the low nanomolar range (inferred from cell-based activity) | In vitro tubulin polymerization assay | [1] |
Mechanism of Action
Taltobulin's primary mechanism of action is the inhibition of tubulin polymerization. By binding to tubulin, it prevents the formation of microtubules, which are essential components of the cytoskeleton and are critically involved in the formation of the mitotic spindle during cell division.
Disruption of Microtubule Dynamics and G2/M Arrest
The inhibition of tubulin polymerization by Taltobulin leads to a disruption of the dynamic instability of microtubules. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome segregation.[6][7] The SAC proteins, including Mad2 and BubR1, detect the lack of proper microtubule attachment to the kinetochores and initiate a signaling cascade that prevents the cell from entering anaphase.[6][7]
This checkpoint activation ultimately leads to the inhibition of the anaphase-promoting complex/cyclosome (APC/C), a key ubiquitin ligase. The inhibition of the APC/C prevents the degradation of Cyclin B1, a regulatory subunit of the master mitotic kinase, Cyclin-Dependent Kinase 1 (CDK1). The persistence of the active CDK1/Cyclin B1 complex maintains the cell in a state of mitotic arrest.[8] A key step in this process is the regulation of the phosphatase Cdc25C, which is responsible for activating CDK1. Checkpoint signaling leads to the inhibitory phosphorylation of Cdc25C, preventing it from activating CDK1 and thus enforcing the G2/M arrest.[8][9][10]
Caption: Taltobulin-induced G2/M cell cycle arrest pathway.
Induction of Apoptosis
Prolonged mitotic arrest induced by Taltobulin ultimately triggers the intrinsic pathway of apoptosis, or programmed cell death. This pathway is controlled by the B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members.[11]
The sustained mitotic arrest acts as a cellular stress signal that leads to the activation of pro-apoptotic Bcl-2 family members. This can occur through the transcriptional upregulation of pro-apoptotic members or the post-translational modification and inactivation of anti-apoptotic members. Activated Bax and Bak oligomerize in the outer mitochondrial membrane, forming pores that lead to mitochondrial outer membrane permeabilization (MOMP).[11][12][13][14]
The permeabilization of the mitochondrial membrane allows for the release of cytochrome c into the cytoplasm. Cytochrome c then binds to apoptotic protease-activating factor 1 (Apaf-1), leading to the formation of the apoptosome. This complex recruits and activates caspase-9, an initiator caspase.[15][16][17][18] Activated caspase-9 then cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cell death.[18]
Caption: Intrinsic apoptosis pathway induced by Taltobulin.
Clinical Development
Taltobulin advanced to a Phase II clinical trial (NCT00082022) to evaluate its efficacy and safety in patients with advanced non-small cell lung cancer. While the detailed results of this trial are not widely published, its progression to this stage underscores the significant preclinical activity of the compound. The development was reportedly halted for business reasons rather than efficacy or safety concerns, suggesting that Taltobulin remains a compound of interest in the field of oncology.[19]
Conclusion
Taltobulin represents a successful example of rational drug design, building upon the potent biological activity of a natural product to create a synthetic analog with improved properties. Its mechanism of action, centered on the inhibition of tubulin polymerization, is a well-validated strategy in cancer chemotherapy. The ability of Taltobulin to overcome multidrug resistance and its advancement into clinical trials highlight its potential as a valuable therapeutic agent. The development of more efficient synthetic routes, such as the Ugi reaction-based approach, further enhances the accessibility of Taltobulin and its analogs for continued research and potential future development. This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the synthesis, mechanism, and therapeutic potential of this promising anti-cancer compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Checkpoint protein BubR1 acts synergistically with Mad2 to inhibit anaphase-promoting complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A direct role of Mad1 in the spindle assembly checkpoint beyond Mad2 kinetochore recruitment | EMBO Reports [link.springer.com]
- 8. Many fingers on the mitotic trigger: post-translational regulation of the Cdc25C phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual phosphorylation controls Cdc25 phosphatases and mitotic entry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mitotic and G2 checkpoint control: regulation of 14-3-3 protein binding by phosphorylation of Cdc25C on serine-216 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Building blocks of the apoptotic pore: how Bax and Bak are activated and oligomerize during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The interplay between BAX and BAK tunes apoptotic pore growth to control mitochondrial-DNA-mediated inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Bcl‐2 changes conformation to inhibit Bax oligomerization | The EMBO Journal [link.springer.com]
- 15. Activation of caspase-9 is required for UV-induced apoptosis of human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Overexpression of Caspase-9 Triggers Its Activation and Apoptosis in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of Caspase-9, but Not Caspase-2 or Caspase-8, Is Essential for Heat-induced Apoptosis in Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Concomitant activation of caspase-9 and down-regulation of IAP proteins as a mechanism of apoptotic death in HepG2, T47D and HCT-116 cells upon exposure to a derivative from 4-aryl-4H-chromenes family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility and Stability of Taltobulin Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available solubility and stability data for Taltobulin intermediate-8, a key precursor in the synthesis of the potent antimicrotubule agent, Taltobulin. Due to the limited publicly available data for this specific intermediate, this guide presents a structured approach based on information for related Taltobulin intermediates and general principles of pharmaceutical development. The experimental protocols and data tables are provided as representative examples to guide laboratory work.
Introduction to Taltobulin and its Intermediates
Taltobulin (also known as HTI-286) is a synthetic analog of the tripeptide hemiasterlin (B1673049).[1][2] It is a potent antimitotic agent that inhibits tubulin polymerization, leading to the disruption of microtubule dynamics, mitotic arrest, and ultimately apoptosis (cell death) in cancer cells.[1][3][4] Taltobulin is of significant interest in oncology research as it has been shown to be effective against tumor cell lines that have developed resistance to other microtubule-targeting drugs like paclitaxel (B517696) and vincristine.[3][4]
The synthesis of Taltobulin involves several chemical steps, with this compound being a crucial component in this process.[5] Understanding the physicochemical properties of each intermediate, including solubility and stability, is critical for process optimization, formulation development, and ensuring the quality of the final active pharmaceutical ingredient.
Solubility Data of Taltobulin Intermediates
Table 1: Illustrative Solubility of Taltobulin Intermediates
| Intermediate | Solvent | Solubility | Notes |
| Taltobulin intermediate-1 | DMSO | 200 mg/mL[6] | Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can affect solubility.[6] |
| Taltobulin intermediate-3 | DMSO | 10 mM[7] | - |
| Taltobulin intermediate-9 | DMSO | 100 mg/mL[8] | Ultrasonic assistance may be needed.[8] |
| This compound | DMSO | Data not publicly available | Based on related intermediates, high solubility in DMSO is expected. |
| Aqueous Buffers | Data not publicly available | Solubility in aqueous media is likely to be a critical parameter for further development. | |
| Organic Solvents | Data not publicly available | Solubility in solvents like ethanol, methanol, and acetonitrile (B52724) would be relevant for synthesis and purification. |
Experimental Protocol for Solubility Determination
The following is a representative protocol for determining the solubility of a compound like this compound.
Objective: To determine the equilibrium solubility of this compound in various pharmaceutically relevant solvents.
Materials:
-
This compound
-
Solvents: Dimethyl Sulfoxide (DMSO), Ethanol, Acetonitrile, Phosphate-Buffered Saline (PBS) pH 7.4
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker
-
Centrifuge
-
Calibrated pipettes and vials
Methodology:
-
Add an excess amount of this compound to a known volume of each solvent in a sealed vial.
-
Incubate the vials in a thermostatic shaker at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 24 hours) to reach equilibrium.
-
After incubation, centrifuge the samples to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of dissolved this compound using a validated HPLC method.
-
Perform the experiment in triplicate for each solvent to ensure accuracy and precision.
Stability Profile of Taltobulin Intermediates
The chemical stability of this compound is a critical attribute that can impact the manufacturing process, storage, and the quality of the final drug substance. While specific stability data for this compound is not publicly available, general storage conditions for related intermediates suggest that they are sensitive to temperature.
Table 2: Illustrative Stability and Storage Conditions for Taltobulin Intermediates
| Intermediate | Storage Condition (Solid) | Storage Condition (In Solution) | Notes |
| Taltobulin intermediate-1 | 4°C, sealed from moisture and light[6] | -80°C (6 months), -20°C (1 month)[6] | - |
| Taltobulin intermediate-3 | -20°C (3 years), 4°C (2 years)[7] | - | Powder form. |
| Taltobulin intermediate-9 | -20°C (3 years), 4°C (2 years)[8] | -80°C (6 months), -20°C (1 month)[8] | Powder form. |
| This compound | Data not publicly available | Data not publicly available | Long-term storage at low temperatures (-20°C or -80°C) is recommended based on related compounds. |
Experimental Protocol for Stability Assessment
The following is a representative protocol for assessing the stability of this compound under various stress conditions, in accordance with ICH guidelines.[9]
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways.
Materials:
-
This compound
-
Forced degradation reagents: Hydrochloric acid (for acidic hydrolysis), Sodium hydroxide (B78521) (for basic hydrolysis), Hydrogen peroxide (for oxidation)
-
Temperature and humidity-controlled stability chambers
-
Photostability chamber
-
HPLC system with a photodiode array (PDA) detector
Methodology:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to a range of stress conditions:
-
Acidic Hydrolysis: Treat with 0.1 N HCl at a specified temperature (e.g., 60°C).
-
Basic Hydrolysis: Treat with 0.1 N NaOH at room temperature.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal Stress: Expose solid and solution samples to elevated temperatures (e.g., 40°C, 60°C).
-
Photostability: Expose solid and solution samples to light according to ICH Q1B guidelines.
-
-
At specified time points, withdraw samples and quench any ongoing reactions.
-
Analyze the samples using a stability-indicating HPLC method to determine the percentage of remaining this compound and to detect and quantify any degradation products.
Visualizing the Taltobulin Synthesis and Mechanism of Action
Taltobulin Synthesis Workflow
The synthesis of Taltobulin is a multi-step process. The following diagram illustrates a simplified workflow, highlighting the position of this compound.
Caption: A diagram of the Taltobulin synthesis process.
Taltobulin's Signaling Pathway for Cancer Cell Apoptosis
Taltobulin exerts its anticancer effects by disrupting microtubule function, which is essential for cell division. This disruption triggers a cascade of events leading to programmed cell death.
Caption: The signaling pathway of Taltobulin leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Portico [access.portico.org]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. immunomart.com [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability Studies | Coriolis Pharma [coriolis-pharma.com]
The Nexus of Natural Product and Synthetic Innovation: A Technical Deep Dive into Hemiasterlin and Taltobulin Intermediate-8
For Immediate Release
Pearl River, NY – December 5, 2025 – In the intricate landscape of anti-cancer drug development, the journey from a naturally occurring potent molecule to a clinically viable therapeutic is often one of meticulous refinement and synthetic ingenuity. This technical guide delves into the core relationship between the marine natural product hemiasterlin (B1673049) and Taltobulin intermediate-8, a key building block in the synthesis of the synthetic analogue, Taltobulin (HTI-286). This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth data, detailed experimental protocols, and visual representations of the critical pathways and processes involved.
Hemiasterlin, a tripeptide isolated from marine sponges, exhibits potent antimitotic activity by inhibiting tubulin polymerization, a crucial process for cell division.[1][2] Its remarkable cytotoxicity against various cancer cell lines has made it a compelling lead compound for oncology research. However, challenges associated with its natural supply and certain pharmacological properties spurred the development of synthetic analogues. Taltobulin emerged as a highly promising candidate, designed to retain the potent anticancer activity of hemiasterlin while offering improved characteristics, such as the ability to circumvent P-glycoprotein-mediated drug resistance.[3][4] this compound represents a significant milestone in the multi-step synthesis of this enhanced therapeutic agent.[5]
Structural and Functional Relationship
Taltobulin is a synthetic analogue of the tripeptide hemiasterlin.[6] The core structure of hemiasterlin is modified in Taltobulin to enhance its pharmacological profile. This compound is a precursor in the total synthesis of Taltobulin, embodying a significant portion of the final molecule's intricate architecture.[5] The synthetic pathway to Taltobulin, and therefore the creation of intermediate-8, is a convergent process involving the preparation of key building blocks that are subsequently coupled.[7]
Quantitative Biological Activity
The primary mechanism of action for both hemiasterlin and Taltobulin is the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][3] The in vitro cytotoxic and antimitotic activities of these compounds have been extensively evaluated across a range of cancer cell lines.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Hemiasterlin | MCF-7 (Breast) | Cytotoxicity | ~1 | [8] |
| P388 (Leukemia) | Cytotoxicity | 0.5 | [8] | |
| Taltobulin (HTI-286) | 18 Human Tumor Cell Lines (Average) | Cytotoxicity | 2.5 ± 2.1 | [3][4] |
| KB-3-1 (Epidermoid) | Cytotoxicity | 1.2 ± 0.3 | [4] | |
| KB-V1 (P-gp expressing) | Cytotoxicity | 56.6 ± 9.2 | [4] | |
| Lox (Melanoma) | Cytotoxicity | 1.1 | [3] | |
| HCT-15 (Colon) | Cytotoxicity | 2.1 | [3] | |
| DLD-1 (Colon) | Cytotoxicity | 2.3 | [3] | |
| MX-1W (Breast) | Cytotoxicity | 1.7 | [3] | |
| Paclitaxel (B517696) | 18 Human Tumor Cell Lines (Average) | Cytotoxicity | 128 ± 369 | [4] |
| Compound | Assay | IC50 | Reference |
| Hemiasterlin | Tubulin Polymerization Inhibition | ~1 µM | [8] |
| Taltobulin (HTI-286) | Tubulin Polymerization Inhibition | Potent Inhibition | [3] |
Experimental Protocols
Synthesis of this compound
Step 1: Synthesis of the N-terminal Building Block (N,β,β-trimethyl-L-phenylalanine derivative)
A detailed multi-step synthesis is required to produce the protected N-terminal amino acid analogue. This typically involves the stereoselective introduction of the α-amino group and subsequent N-methylation.
Step 2: Synthesis of the Central Building Block (tert-leucine derivative)
The central tert-leucine fragment is prepared and appropriately protected for peptide coupling.
Step 3: Peptide Coupling to form this compound
To a solution of the protected N-terminal building block (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is added a peptide coupling reagent such as HATU (1.1 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 10-15 minutes to activate the carboxylic acid. The protected central amino acid building block (1.05 eq) is then added to the reaction mixture. The reaction is stirred at room temperature for 12-24 hours, monitoring by TLC or LC-MS for completion. Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate (B1210297) and washed successively with 1N HCl, saturated NaHCO3 solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, this compound, is purified by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide.
In Vitro Tubulin Polymerization Assay
This assay is fundamental to characterizing the mechanism of action of compounds like hemiasterlin and Taltobulin.
Materials:
-
Purified tubulin (>99% pure)
-
Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Test compounds (Hemiasterlin, Taltobulin) dissolved in DMSO
-
Positive controls (e.g., paclitaxel for polymerization, colchicine (B1669291) for depolymerization)
-
Negative control (DMSO vehicle)
-
Temperature-controlled microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Thaw purified tubulin on ice.
-
Prepare the tubulin polymerization reaction mixture on ice by combining tubulin polymerization buffer, GTP (final concentration 1 mM), and purified tubulin (final concentration 2-5 mg/mL).
-
Add the test compounds or controls at various concentrations to the wells of a pre-warmed 96-well plate.
-
Initiate the polymerization by adding the tubulin reaction mixture to each well.
-
Immediately place the plate in the microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes. The increase in absorbance corresponds to the extent of tubulin polymerization.
-
Data is plotted as absorbance versus time. The IC50 value for inhibition of polymerization can be calculated by comparing the rate of polymerization in the presence of the inhibitor to the control.
Conclusion
The relationship between hemiasterlin and this compound is a prime example of natural product-inspired drug discovery. By understanding the potent biological activity of hemiasterlin, researchers have been able to design and synthesize analogues like Taltobulin with potentially superior therapeutic properties. This compound is a testament to the complex synthetic chemistry required to achieve these molecular advancements. This guide provides a foundational resource for professionals in the field to further explore and build upon this critical area of cancer research.
References
- 1. DE69934712D1 - METHOD OF PREPARING N-NEOHEXYL- (A) -ASPARTYL-L-PHENYL ALANINE METHYL ESTERS FROM INTERMEDIATE COMPOUNDS CONTAINING IMIDAZOLIDIN-4-ON - Google Patents [patents.google.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Taltobulin Intermediate-8: A Technical Deep Dive into a Key Precursor for a Potent Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286), a synthetic analog of the marine natural product hemiasterlin (B1673049), is a potent microtubule-destabilizing agent that has demonstrated significant promise in preclinical and clinical studies for the treatment of various cancers. Its complex molecular architecture necessitates a sophisticated, multi-step synthetic approach. This technical guide provides an in-depth analysis of Taltobulin's synthetic intermediates, with a particular focus on the pivotal role and characteristics of Taltobulin intermediate-8 in comparison to other key precursors.
Introduction to Taltobulin and its Synthesis
Taltobulin exerts its cytotoxic effects by inhibiting tubulin polymerization, a critical process for cell division. This disruption of microtubule dynamics leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[1][2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated drug resistance, a common mechanism by which cancer cells evade the effects of chemotherapy.[3]
The synthesis of Taltobulin is a convergent process, meaning that different fragments of the molecule are synthesized separately and then joined together in the final stages. This approach is generally more efficient for the construction of complex molecules. The synthesis of Taltobulin primarily involves the preparation of three key building blocks, followed by their sequential coupling.
The Convergent Synthetic Pathway of Taltobulin
The synthesis of Taltobulin can be conceptually broken down into the formation of three main building blocks, which are then assembled to yield the final product. While various commercial suppliers may use a numbered nomenclature for intermediates (e.g., Taltobulin intermediate-1, -8, -9, etc.), the foundational scientific literature often refers to these key fragments by Roman numerals. A comprehensive understanding requires bridging these two systems.
Based on available synthetic schemes, the core of Taltobulin's structure is assembled from the following key building blocks:
-
Building Block VI: A protected, N-methylated phenylalanine derivative.
-
Building Block XV: A protected valine derivative.
-
Building Block XIV: An unsaturated amino acid derivative.
The general workflow for the synthesis can be visualized as follows:
This compound and its Place in the Synthesis
Through careful analysis of commercially available intermediates and their corresponding chemical structures, This compound can be identified as the protected dipeptide fragment, also referred to as Intermediate XVII in the scientific literature. This intermediate is formed by the coupling of Building Block XIV and Building Block XV.
| Taltobulin Intermediate | CAS Number | Molecular Formula | Role in Synthesis |
| Intermediate-8 (XVII) | 676487-38-0 | C34H55N3O6 | Protected dipeptide core |
| Intermediate-1 (VI) | 228266-38-4 | C17H25NO4 | N-terminal amino acid building block |
| Intermediate-9 | - | C34H55N3O6 | A stereoisomer of Intermediate-8 |
| Intermediate-3 | 610786-69-1 | C11H22ClNO2 | Precursor to Building Block XIV |
| Intermediate-11 | - | - | A precursor in the synthesis |
Note: Data for some intermediates is not publicly available.
This compound is a critical juncture in the synthesis. Its successful and high-purity formation is essential for the efficient coupling with Building Block VI to form the tripeptide backbone of Taltobulin. The stereochemistry of intermediate-8 is crucial, as any impurities will be carried through to the final product, complicating purification and potentially impacting biological activity.
Experimental Protocols
While specific, proprietary industrial protocols are not publicly available, the following represents a generalized methodology for the synthesis of the key building blocks and their assembly, based on published scientific literature.[1]
Synthesis of Building Block VI (Taltobulin Intermediate-1)
-
Friedel-Crafts Alkylation: 3,3-Dimethylacrylic acid (I) is reacted with benzene (B151609) in the presence of a Lewis acid catalyst (e.g., aluminum chloride) to yield 3-methyl-3-phenylbutanoic acid (II).
-
Chiral Auxiliary Attachment: The carboxylic acid of (II) is activated and reacted with a chiral auxiliary (e.g., an Evans oxazolidinone) to form amide (III).
-
Asymmetric Azidation: The enolate of (III) is formed using a strong base and then reacted with an azide source (e.g., trisyl azide) to introduce the azide group stereoselectively, yielding (IV).
-
Reduction and Protection: The azide in (IV) is reduced to an amine, which is then protected with a suitable protecting group (e.g., Boc). The chiral auxiliary is subsequently cleaved to give the protected amino acid (V).
-
N-Methylation and Saponification: The amine is methylated, and the ester is hydrolyzed to afford Building Block VI (Taltobulin intermediate-1).
Synthesis of this compound (Intermediate XVII)
-
Synthesis of Building Block XIV:
-
N-Boc-N-methyl-L-valine (XI) is reduced to the corresponding aldehyde (valinal, XII).
-
A Wittig reaction between (XII) and a stabilized ylide (e.g., (carbethoxymethylene)triphenylphosphorane) forms the unsaturated ester.
-
Removal of the Boc protecting group yields Building Block XIV.
-
-
Peptide Coupling: Building Block XIV is coupled with a protected valine derivative (Building Block XV) using standard peptide coupling reagents (e.g., HATU, HOBt) to form the protected dipeptide, this compound (XVII).
Final Assembly of Taltobulin
-
Peptide Coupling: this compound (XVII) is coupled with Building Block VI using peptide coupling reagents to form the protected tripeptide.
-
Deprotection: The protecting groups on the tripeptide are removed under appropriate conditions to yield the final product, Taltobulin.
Comparison of this compound with Other Intermediates
The primary distinction between this compound and other intermediates lies in its structural complexity and its position in the overall synthetic route.
-
Early-Stage Intermediates (e.g., Intermediate-3): These are typically smaller, less complex molecules that form the foundational units of the larger building blocks. Their synthesis is generally more straightforward, but their quality directly impacts the subsequent steps.
-
Building Blocks (e.g., Intermediate-1/VI): These are the major fragments that are coupled in the later stages. Their synthesis is more involved than the early-stage intermediates and requires careful control of stereochemistry.
-
This compound (Dipeptide Core): This intermediate represents a significant milestone in the synthesis, as it combines two of the three main building blocks. It is a more complex molecule than the individual building blocks and its purification is critical. Any impurities at this stage are more difficult to remove.
-
Late-Stage Intermediates (Protected Tripeptide): This is the immediate precursor to Taltobulin. Its formation from Intermediate-8 and Building Block VI is the final carbon-carbon bond-forming step in the main chain.
The strategic importance of this compound lies in the "convergent" nature of the synthesis. By creating this larger dipeptide fragment separately, the overall efficiency of the synthesis is improved, and it allows for the purification of a major portion of the molecule before the final coupling step.
Signaling Pathway of Taltobulin
The ultimate product of this synthesis, Taltobulin, functions by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton.
Conclusion
The synthesis of Taltobulin is a testament to the intricacies of modern medicinal chemistry. This compound, the protected dipeptide core, stands out as a crucial precursor in this process. Its efficient and high-purity synthesis is paramount to the overall success of producing this potent anticancer agent. Understanding the nuances of each intermediate and the logic of the convergent synthetic strategy is essential for researchers and professionals involved in the development and manufacturing of complex therapeutic molecules like Taltobulin.
References
Methodological & Application
Application Notes and Protocols for the Purification of Taltobulin Intermediate-8
Introduction
Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, exhibiting significant antimitotic activity by inhibiting tubulin polymerization.[1][2][3][4][5] Its synthesis involves a convergent approach where several intermediates are prepared and coupled sequentially.[1] The purity of these intermediates is crucial for the successful synthesis of the final active pharmaceutical ingredient (API). This document provides detailed application notes and protocols for the purification of Taltobulin intermediate-8, a key precursor in the Taltobulin synthesis pathway.
The following protocols for normal-phase column chromatography and reversed-phase high-performance liquid chromatography (RP-HPLC) are based on established methods for the purification of complex synthetic peptides and their analogues.[6][7][8][9] While specific experimental data for this compound is not publicly available, these protocols represent robust methodologies applicable to its purification.
Synthetic Pathway Context
The synthesis of Taltobulin involves the coupling of key fragments. This compound is a dipeptide fragment that is subsequently coupled with a third amino acid derivative to form the tripeptide backbone of Taltobulin. The following diagram illustrates a plausible synthetic workflow and the position of intermediate-8.
Caption: Synthetic workflow for Taltobulin highlighting the position of Intermediate-8.
Application Note 1: Purification of this compound by Normal-Phase Column Chromatography
Normal-phase chromatography is a widely used technique for the purification of synthetic intermediates in pharmaceutical manufacturing.[6] It is particularly effective for separating compounds with moderate polarity, such as protected peptide fragments.
Experimental Protocol
-
Materials and Equipment:
-
Silica (B1680970) gel (60 Å, 40-63 µm particle size)
-
Glass chromatography column
-
Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc), Dichloromethane (DCM), Methanol (MeOH) (all HPLC grade)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
-
TLC visualization chamber (e.g., UV lamp, iodine tank)
-
Rotary evaporator
-
Round bottom flasks and collection tubes
-
-
Solvent System Selection:
-
Perform TLC analysis of the crude this compound to determine an appropriate solvent system.
-
Test various ratios of a non-polar solvent (e.g., Hexane or DCM) and a more polar solvent (e.g., EtOAc or MeOH).
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for the desired intermediate and good separation from impurities.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Ensure the silica bed is uniform and free of cracks or air bubbles.
-
Equilibrate the packed column by running 2-3 column volumes of the initial eluent through it.
-
-
Sample Preparation and Loading:
-
Dissolve the crude this compound in a minimal amount of the appropriate solvent (e.g., DCM).
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding silica gel, and evaporating the solvent under reduced pressure.
-
Carefully load the dissolved sample or the dry-loaded silica onto the top of the column.
-
-
Elution and Fraction Collection:
-
Begin elution with the initial non-polar solvent system.
-
Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent.
-
Collect fractions of a consistent volume.
-
Monitor the elution of compounds by TLC analysis of the collected fractions.
-
-
Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Determine the yield and assess the purity by analytical techniques such as HPLC and NMR.
-
References
- 1. Portico [access.portico.org]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Separation of Peptide Diastereomers [ouci.dntb.gov.ua]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chiraltech.com [chiraltech.com]
Application Notes and Protocols for the Utilization of Taltobulin Intermediate-8 in Multi-Step Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Taltobulin (formerly known as HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin, exhibiting significant anti-cancer properties through the inhibition of tubulin polymerization.[1][2] Its multi-step synthesis involves a number of key intermediates, with Taltobulin intermediate-8 representing a crucial late-stage precursor. This document provides detailed application notes and protocols for the use of this compound in the synthesis of Taltobulin, targeting researchers in organic synthesis and drug development. The protocols are based on established synthetic routes and aim to provide a comprehensive guide for the final coupling and deprotection steps.
Introduction
Taltobulin is a promising anti-mitotic agent that has undergone clinical evaluation for the treatment of various cancers.[3] Its complex molecular structure, featuring several chiral centers and sterically hindered amino acid residues, necessitates a carefully planned multi-step synthetic strategy. The convergent synthesis approach allows for the independent preparation of key fragments, which are then coupled to assemble the final molecule. This compound (also referred to as compound (XIX) in seminal literature) is the penultimate compound in this synthesis, poised for the final peptide coupling reaction to yield the Taltobulin backbone.
The following sections detail the synthetic protocol for the conversion of this compound to Taltobulin, including quantitative data, experimental procedures, and a logical workflow diagram.
Data Presentation
The synthesis of Taltobulin from its intermediate-8 involves a peptide coupling reaction followed by a deprotection step. The following table summarizes the key reactants and expected yield for this transformation.
| Step | Reactant 1 | Reactant 2 | Coupling Reagent | Solvent | Deprotection Reagent | Product | Average Yield (%) |
| 1 | This compound | Boc-protected amino acid fragment (XVII) | PyBOP, DIEA | CH₂Cl₂ | - | Protected Taltobulin | Not specified |
| 2 | Protected Taltobulin | - | - | - | TFA or HCl | Taltobulin | Not specified |
Yields are often variable and depend on reaction scale and purification methods. The seminal literature does not provide specific yields for these final steps.
Experimental Protocols
The following protocols are adapted from the general synthetic schemes published for Taltobulin and related peptide coupling procedures.
Protocol 1: Peptide Coupling of this compound
This procedure describes the coupling of this compound with the N-Boc-protected dipeptide fragment (XVII) to form the protected Taltobulin precursor.
Materials:
-
This compound
-
N-Boc-protected dipeptide fragment (XVII)
-
Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP)
-
N,N-Diisopropylethylamine (DIEA)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Standard glassware for organic synthesis
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous dichloromethane.
-
To this solution, add the N-Boc-protected dipeptide fragment (XVII) (1.1 equivalents).
-
In a separate flask, dissolve PyBOP (1.2 equivalents) and DIEA (2.5 equivalents) in anhydrous dichloromethane.
-
Slowly add the PyBOP/DIEA solution to the flask containing the intermediate and the dipeptide fragment at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected Taltobulin precursor.
Protocol 2: Deprotection to Yield Taltobulin
This protocol describes the removal of the Boc protecting group from the protected Taltobulin precursor to yield the final Taltobulin product.
Materials:
-
Protected Taltobulin precursor
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the protected Taltobulin precursor (1.0 equivalent) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Slowly add a solution of TFA in dichloromethane (e.g., 20-50% v/v) or a solution of HCl in dioxane (e.g., 4M).
-
Stir the reaction mixture at 0 °C to room temperature for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
The crude Taltobulin salt can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC) to obtain the desired product.
Mandatory Visualization
The logical workflow for the final steps of Taltobulin synthesis starting from this compound is depicted below.
References
- 1. [PDF] Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286). | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. peptide.com [peptide.com]
Application Notes and Protocols for the Synthesis of Taltobulin Intermediate-8
These application notes provide a detailed protocol for the synthesis of key intermediates in the convergent synthesis of Taltobulin (HTI-286), a potent antimicrotubule agent. The synthesis involves the preparation of three key building blocks, one of which is understood to be or is a direct precursor to the commonly referenced "Taltobulin intermediate-8". This document is intended for researchers, scientists, and drug development professionals.
Introduction
Taltobulin is a synthetic analog of the naturally occurring tripeptide hemiasterlin, exhibiting significant antimitotic and antineoplastic activities.[1] It functions by inhibiting tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4] The synthesis of Taltobulin is achieved through a convergent strategy, which involves the independent synthesis of key fragments that are subsequently coupled to form the final product. This approach allows for flexibility and efficiency in the overall synthesis.[2]
Overall Synthetic Strategy
The synthesis of Taltobulin is based on a convergent route where three main building blocks, designated as intermediates (VI), (XV), and (XIV) in the scientific literature, are synthesized separately and then coupled in a stepwise manner.[2] The final steps involve the sequential peptide coupling of these units to yield Taltobulin.
Caption: Convergent synthesis workflow for Taltobulin.
Experimental Protocols
The following protocols are based on the synthetic schemes described in the scientific literature for the key intermediates of Taltobulin.[2]
Synthesis of Intermediate (VI)
Intermediate (VI) is a key chiral building block. Its stereoselective synthesis is crucial for the overall stereochemistry of the final Taltobulin molecule.
Protocol:
-
Synthesis of 3-methyl-3-phenylbutanoic acid (II): 3,3-dimethylacrylic acid (I) is heated with aluminum chloride in benzene.
-
Formation of Amide (III): The resulting acid (II) is reacted with pivaloyl chloride to form a mixed anhydride. This is then treated with a lithiated Evans chiral auxiliary (an oxazolidinone) to yield amide (III).
-
Azide (B81097) Formation (IV): Amide (III) is treated with a base followed by triisopropylphenylsulfonyl azide to give the corresponding azide (IV).
-
Further transformations to (VI): The azide (IV) undergoes a series of transformations including reduction and methylation to yield the final intermediate (VI).
Caption: Synthetic pathway for Intermediate (VI).
Synthesis of Intermediate (XIV)
Intermediate (XIV) is an unsaturated amino acid derivative. The E-double bond configuration is established via a Wittig reaction.
Protocol:
-
Preparation of Valinal (B13919145) (XII): Commercially available N-Boc-N-methyl-L-valine (XI) is converted to the corresponding Weinreb amide.
-
Reduction to Aldehyde: The Weinreb amide is then reduced with lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) (THF) to yield the valinal (XII).
-
Wittig Olefination: The aldehyde (XII) is reacted with the stabilized Wittig reagent [1-(ethoxycarbonyl)ethylidene]triphenylphosphorane in dichloromethane (B109758) (CH2Cl2).
-
Deprotection: The N-Boc protecting group is removed using trifluoroacetic acid (TFA) in CH2Cl2 to provide the TFA salt of the desired E-2-alkenoate (XIV).[2]
References
Application Note: Taltobulin Intermediate-8 as a Versatile Precursor for the Synthesis of Novel Taltobulin Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (HTI-286) is a potent, synthetic analog of the marine natural product hemiasterlin (B1673049). As a microtubule-destabilizing agent, Taltobulin inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[1][2] Its efficacy against a broad range of cancer cell lines and its ability to circumvent P-glycoprotein-mediated multidrug resistance make it a significant compound in oncology research.[3][4][5]
The modular, peptide-like structure of Taltobulin is amenable to synthetic modification, allowing for the exploration of structure-activity relationships (SAR) to develop analogs with improved potency, selectivity, and pharmacokinetic profiles. A convergent synthetic strategy is typically employed, wherein key fragments are synthesized independently before being coupled to form the final product.
This document focuses on Taltobulin Intermediate-8 , a key dipeptide precursor representing the core of the Taltobulin molecule. We provide a detailed overview of its role in the synthesis of Taltobulin and describe protocols for its use as a scaffold to generate a library of novel analogs for drug discovery programs.
The Role of this compound in Synthesis
The total synthesis of Taltobulin involves the coupling of three main building blocks. For the purpose of this note, we define This compound as the central dipeptide fragment, N,β,β-Trimethyl-L-phenylalanyl-N,3-dimethyl-L-valinamide. This intermediate is a strategic precursor for generating analogs, as it can be coupled with various novel side-chains to explore SAR.
The general workflow for utilizing Intermediate-8 involves its synthesis and subsequent coupling with a modified carboxylic acid side-chain, followed by deprotection to yield the final analog.
Caption: General workflow for synthesizing Taltobulin analogs from Intermediate-8.
Experimental Protocols
The following are generalized protocols based on established synthetic routes for Taltobulin. Researchers should optimize these methods for specific analogs.
Protocol 1: Synthesis of this compound
This protocol describes the peptide coupling of the two amino acid fragments that form the dipeptide core.
-
Preparation of Amino Acid Fragments: Synthesize or procure the protected N,β,β-Trimethyl-L-phenylalanine and N,3-dimethyl-L-valinamide building blocks.
-
Activation: Dissolve the protected N,β,β-Trimethyl-L-phenylalanine (1.0 eq) in an anhydrous solvent such as dichloromethane (B109758) (CH₂Cl₂). Add a peptide coupling reagent, for example, PyBOP (1.1 eq), and a non-nucleophilic base like diisopropylethylamine (DIEA) (2.0 eq). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid.
-
Coupling Reaction: Add the N,3-dimethyl-L-valinamide fragment (1.0 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction and perform a standard aqueous work-up. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the pure, protected this compound.
Protocol 2: Synthesis of Taltobulin Analogs from Intermediate-8
This protocol outlines the coupling of Intermediate-8 with a novel carboxylic acid side-chain.
-
Deprotection (if necessary): If the N-terminus of Intermediate-8 is protected (e.g., with a Boc group), remove the protecting group using an appropriate method, such as treatment with trifluoroacetic acid (TFA) in CH₂Cl₂.
-
Coupling Reaction: Dissolve the deprotected Intermediate-8 (1.0 eq) and the desired carboxylic acid side-chain analog (1.1 eq) in anhydrous CH₂Cl₂.
-
Activation and Coupling: Add a suitable coupling reagent (e.g., PyBOP, 1.2 eq) and base (e.g., DIEA, 2.0 eq). Stir at room temperature and monitor the reaction until completion (typically 12-24 hours).
-
Final Deprotection: The coupled product often contains an ester protecting group on the carboxylic acid side-chain. Saponify the ester using a base such as lithium hydroxide (B78521) (LiOH) in a methanol/water mixture.
-
Purification: After acidification and work-up, purify the final Taltobulin analog using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data: Biological Activity of Taltobulin and Analogs
The primary measure of efficacy for Taltobulin and its analogs is the half-maximal inhibitory concentration (IC₅₀) against various cancer cell lines. Lower IC₅₀ values indicate higher potency. The data below is compiled from multiple studies to demonstrate the potent anticancer activity of the parent compound and the potential for developing highly active analogs.
| Compound/Analog | Cell Line (Cancer Type) | IC₅₀ (nM) | Notes |
| Taltobulin (HTI-286) | Average of 18 Human Cell Lines | 2.5 | Broad-spectrum activity[3][4][5] |
| KB-3-1 (Epidermoid Carcinoma) | 1.7 | - | |
| Lox (Melanoma) | 0.9 | - | |
| HCT-116 (Colon) | 1.7 | - | |
| PC-3 (Prostate) | 1.6 | - | |
| NCI/ADR-RES (Ovarian, Drug-Resistant) | 4.8 | Circumvents P-glycoprotein resistance | |
| Analog with Methylsulfide | KB-3-1 (Epidermoid Carcinoma) | Comparable to HTI-286 | Modification of the B-segment[6] |
| Analog with Fluoride | KB-3-1 (Epidermoid Carcinoma) | Comparable to HTI-286 | Modification of the B-segment[6] |
| Proline Amide Analog | Various | Comparable to HTI-286 | Modification of the D-piece carboxylic acid |
Mechanism of Action: Signaling Pathway
Taltobulin exerts its cytotoxic effects by physically interacting with tubulin, preventing its polymerization into microtubules. This disruption of microtubule dynamics is particularly critical during mitosis, as it prevents the formation of a functional mitotic spindle.
Caption: Apoptotic signaling pathway induced by Taltobulin.
The cellular surveillance system, known as the Spindle Assembly Checkpoint (SAC), detects the failed spindle formation and halts the cell cycle in mitosis. This prolonged mitotic arrest acts as a stress signal that initiates the intrinsic apoptotic pathway. Key downstream events include the activation of the c-Jun N-terminal kinase (JNK) pathway, the inactivating phosphorylation of anti-apoptotic proteins like Bcl-2 and Bcl-xL, and the release of the pro-apoptotic protein Bim. These events converge at the mitochondrion, leading to the activation of caspase-9 and the executioner caspase-3, culminating in programmed cell death.
Conclusion
This compound is a strategically important precursor in the development of novel anticancer agents. Its versatile dipeptide structure allows for the systematic modification of the Taltobulin scaffold, enabling comprehensive SAR studies. The protocols and data presented here provide a foundational framework for researchers to synthesize and evaluate new Taltobulin analogs, with the goal of identifying next-generation microtubule inhibitors with superior therapeutic properties.
References
- 1. Targeting prostate cancer with HTI-286, a synthetic analog of the marine sponge product hemiasterlin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Incorporating Isotopic Labels in Taltobulin Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
Taltobulin (HTI-286) is a potent synthetic analog of the natural marine product hemiasterlin (B1673049). As a microtubule-destabilizing agent, Taltobulin disrupts tubulin polymerization, leading to mitotic arrest and subsequent apoptosis in cancer cells.[1][2][][4] This mechanism of action makes it a person of interest in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[] The study of its metabolic fate, target engagement, and pharmacokinetic properties can be significantly enhanced through the use of isotopically labeled versions of Taltobulin and its synthetic intermediates.
This document provides detailed application notes and protocols for the incorporation of stable isotopic labels into Taltobulin intermediate-8, a key precursor in the convergent synthesis of Taltobulin.[5] The primary method described is solid-phase peptide synthesis (SPPS), which allows for the precise introduction of labeled amino acid building blocks.
Signaling Pathway of Taltobulin-Induced Apoptosis
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics, which triggers a cascade of signaling events culminating in programmed cell death. The primary pathway involves prolonged mitotic arrest, which activates the c-Jun N-terminal kinase (JNK) pathway. Activated JNK modulates the activity of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization (MOMP) and the release of cytochrome c. This initiates the caspase cascade, starting with the formation of the apoptosome and activation of caspase-9, followed by the activation of executioner caspases like caspase-3, ultimately leading to apoptosis.
Caption: Taltobulin-induced apoptosis signaling pathway.
Experimental Protocols
The synthesis of Taltobulin is achieved through a convergent approach, coupling three main building blocks.[5] this compound represents the fully assembled, protected peptide backbone prior to final deprotection. The incorporation of isotopic labels is most effectively achieved by utilizing isotopically enriched amino acid precursors during solid-phase peptide synthesis (SPPS).[6][]
General Workflow for Isotopic Labeling of this compound
The following diagram outlines the general workflow for the synthesis and analysis of isotopically labeled this compound.
Caption: General workflow for isotopic labeling.
Protocol 1: Solid-Phase Synthesis of Isotopically Labeled this compound
This protocol describes the manual synthesis of this compound on a solid support, incorporating a stable isotope-labeled amino acid.
Materials:
-
Fmoc-protected amino acids (standard and isotopically labeled, e.g., Fmoc-L-Valine-¹³C₅,¹⁵N)
-
Solid-phase synthesis resin (e.g., Rink Amide resin)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine (B6355638) in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane)
-
Cleavage cocktail: e.g., 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% water (for final deprotection of Taltobulin, a modified cleavage might be needed for the protected intermediate)
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF.
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-protected amino acid (either standard or isotopically labeled) by dissolving it in DMF with HBTU, HOBt, and DIPEA.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Wash the resin with DMF and DCM.
-
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each subsequent amino acid in the this compound sequence, using the desired isotopically labeled precursor at the appropriate position.
-
Cleavage of Protected Intermediate: Once the peptide chain is fully assembled, wash the resin with DCM and dry it. Treat the resin with a suitable cleavage cocktail to release the protected this compound. Note: The specific cleavage conditions will depend on the protecting groups used for the amino acid side chains.
-
Purification: Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Determination of Isotopic Enrichment by Mass Spectrometry
Instrumentation:
-
High-resolution mass spectrometer (e.g., Orbitrap or TOF) coupled with a liquid chromatography system (LC-MS).
Procedure:
-
Sample Preparation: Dissolve the purified labeled and unlabeled (natural abundance) this compound in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% formic acid).
-
LC-MS Analysis:
-
Inject the samples onto the LC-MS system.
-
Acquire full scan mass spectra in positive ion mode over a relevant m/z range.
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled and labeled peptides.
-
Determine the monoisotopic masses of both species.
-
Calculate the isotopic enrichment by comparing the peak areas of the labeled and unlabeled isotopic clusters. The percentage of isotopic enrichment can be calculated using the formula:
-
% Enrichment = [Area(labeled) / (Area(labeled) + Area(unlabeled))] x 100
-
-
Data Presentation
The following tables provide representative quantitative data that can be expected from the synthesis and analysis of isotopically labeled peptides, based on typical outcomes of solid-phase peptide synthesis.
Table 1: Representative Yields for Solid-Phase Synthesis of a Taltobulin-like Peptide
| Step | Description | Expected Yield (%) |
| 1 | First Amino Acid Coupling | 90-95 |
| 2 | Second Amino Acid Coupling | 95-99 |
| 3 | Labeled Amino Acid Coupling | 95-99 |
| 4 | Subsequent Couplings (per step) | 95-99 |
| 5 | Cleavage and Purification | 30-50 |
| Overall | Overall Yield | Variable, typically 10-30 |
Table 2: Example of Isotopic Enrichment Analysis by Mass Spectrometry
| Analyte | Isotope Label | Theoretical Mass Shift (Da) | Observed Monoisotopic Mass (m/z) | Isotopic Purity (%) |
| Unlabeled Intermediate-8 | Natural Abundance | 0 | [Calculated Value] | N/A |
| Labeled Intermediate-8 | ¹³C₅, ¹⁵N-Valine | +6 | [Calculated Value + 6] | >98 |
| Labeled Intermediate-8 | ²H₇-Leucine | +7 | [Calculated Value + 7] | >98 |
| Labeled Intermediate-8 | ¹³C₉, ¹⁵N-Phenylalanine | +10 | [Calculated Value + 10] | >98 |
Note: The actual observed mass and yield will depend on the specific sequence of this compound and the efficiency of the synthesis and purification steps.
Conclusion
The incorporation of stable isotopes into this compound provides a powerful tool for elucidating the mechanism of action, metabolism, and pharmacokinetics of this promising anticancer agent. The protocols outlined above, based on standard solid-phase peptide synthesis and mass spectrometric analysis, offer a robust framework for the preparation and characterization of these essential research reagents. The ability to generate high-purity, isotopically labeled Taltobulin intermediates will undoubtedly accelerate the development of next-generation targeted cancer therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. Solid Phase Peptide Synthesis with Isotope Labeling | Silantes [silantes.com]
Safeguarding Researchers: Application Notes and Protocols for Handling Taltobulin Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the safe handling of Taltobulin intermediate-8. Given that Taltobulin is a potent tubulin inhibitor used as a cytotoxic component in Antibody-Drug Conjugates (ADCs), its synthetic intermediates, including this compound, must be handled with extreme caution.[1] In the absence of specific safety data for this intermediate, a conservative approach assuming high potency and cytotoxicity is mandatory. These guidelines are designed to minimize exposure risk and ensure a safe laboratory environment.
Hazard Identification and Risk Assessment
This compound is a precursor to a highly potent antimicrotubule agent that induces mitotic arrest and apoptosis.[1] While specific toxicological data for the intermediate may be limited, its association with a cytotoxic final product necessitates treating it as a hazardous substance.
Assumed Hazard Classification:
| Hazard Category | Classification | Primary Routes of Exposure |
| Acute Toxicity | Assumed High | Inhalation, Dermal, Ingestion |
| Carcinogenicity | Assumed Carcinogenic | Inhalation, Dermal, Ingestion |
| Mutagenicity | Assumed Mutagenic | Inhalation, Dermal, Ingestion |
| Teratogenicity | Assumed Teratogenic | Inhalation, Dermal, Ingestion |
A thorough risk assessment should be conducted before any handling of this compound.[2][3] This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.
Engineering Controls and Personal Protective Equipment (PPE)
Engineering controls are the primary means of minimizing exposure to hazardous substances.[4] All work with this compound should be performed in a designated area with restricted access.[5]
Recommended Engineering Controls:
| Control Measure | Specification | Purpose |
| Primary Containment | Certified Chemical Fume Hood or Glovebox/Isolator | To contain aerosols, dust, and vapors at the source.[6] |
| Ventilation | Negative pressure room with single-pass air | To prevent contaminated air from escaping the designated work area.[5] |
| Work Surfaces | Impervious and easily cleanable (e.g., stainless steel) | To facilitate decontamination. |
Personal Protective Equipment (PPE) is mandatory and serves as a secondary level of protection.[7][8]
| PPE Item | Specification | Donning and Doffing Procedure |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves[7][9] | Inner glove tucked under the gown cuff, outer glove over the cuff. Change outer glove frequently. |
| Gown | Disposable, solid-front, back-closing gown made of a low-permeability fabric[7] | Inspect for tears before use. Remove carefully to avoid contaminating personal clothing. |
| Eye Protection | Chemical splash goggles and a full-face shield[7][10] | Worn at all times within the designated area. |
| Respiratory Protection | Fit-tested N95 or higher respirator[7] | Required for handling powders or when there is a risk of aerosol generation. |
Experimental Protocols for Handling this compound
Strict adherence to standard operating procedures (SOPs) is crucial for the safe handling of potent compounds.
Weighing and Aliquoting Protocol
Objective: To accurately weigh and prepare solutions of this compound while minimizing exposure.
Materials:
-
This compound (solid)
-
Appropriate solvent (e.g., DMSO)
-
Vials with septa caps
-
Chemotherapy-rated gloves (double-gloved)
-
Disposable gown
-
Chemical splash goggles and face shield
-
Fit-tested N95 respirator
-
Ventilated balance enclosure or glovebox
-
Calibrated analytical balance
-
Spatula and weighing paper
-
Syringes and needles
-
Waste disposal bags for cytotoxic waste
Procedure:
-
Don all required PPE as specified in the table above.
-
Perform all weighing operations within a ventilated balance enclosure or a glovebox.[6]
-
Carefully transfer the required amount of this compound powder onto weighing paper using a clean spatula.
-
Transfer the weighed powder into a pre-labeled vial.
-
Add the appropriate volume of solvent to the vial using a syringe and needle, piercing the septum.
-
Gently swirl the vial to dissolve the compound. Sonication may be used if necessary.
-
Decontaminate the external surface of the vial before removing it from the primary containment.
-
Dispose of all contaminated materials (weighing paper, spatula, gloves, etc.) in a designated cytotoxic waste container.[11]
General Handling and Solution Preparation Workflow
Caption: A logical workflow for the safe handling of this compound.
Spill Management and Emergency Procedures
A detailed spill management plan must be in place before commencing any work.
Spill Kit Contents:
-
Chemotherapy-rated gloves and gown
-
Chemical splash goggles and face shield
-
N95 respirator
-
Absorbent pads
-
Designated cytotoxic waste bags
-
Scoop and scraper
-
Decontaminating solution (e.g., 10% bleach solution followed by 70% ethanol)
Spill Response Protocol:
-
Evacuate: Alert others in the immediate area and evacuate.
-
Isolate: Secure the area to prevent entry.
-
Protect: Don appropriate PPE from the spill kit.
-
Contain: Cover the spill with absorbent pads, working from the outside in.
-
Clean: Carefully collect all contaminated materials and place them in the cytotoxic waste bag.
-
Decontaminate: Clean the spill area with a decontaminating solution.
-
Dispose: Seal and dispose of the waste bag according to institutional guidelines.
-
Report: Report the incident to the laboratory supervisor and the institutional safety office.
Emergency Response Signaling Pathway
Caption: A clear signaling pathway for responding to a spill of this compound.
Waste Disposal
All waste contaminated with this compound is considered cytotoxic waste and must be disposed of according to institutional and regulatory guidelines.[11]
Waste Segregation and Disposal:
| Waste Type | Container | Disposal Procedure |
| Solid Waste (gloves, gowns, weighing paper, etc.) | Labeled, leak-proof, puncture-resistant cytotoxic waste container | Seal container when 3/4 full and arrange for incineration. |
| Liquid Waste | Labeled, leak-proof, shatter-resistant cytotoxic waste container | Do not mix with other chemical waste streams. Arrange for incineration. |
| Sharps (needles, syringes) | Labeled, puncture-proof sharps container for cytotoxic waste | Seal when 3/4 full and arrange for incineration. |
Training and Documentation
All personnel handling this compound must receive documented training on the specific hazards, handling procedures, and emergency protocols outlined in this document.[12] Training records should be maintained and regularly updated.
By implementing these stringent safety procedures, researchers can minimize their risk of exposure and safely handle this compound in a laboratory setting.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. intersolia.com [intersolia.com]
- 3. Risk Assessment - Health and Safety Authority [hsa.ie]
- 4. pharmtech.com [pharmtech.com]
- 5. altasciences.com [altasciences.com]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. ohsinsider.com [ohsinsider.com]
- 8. hse.gov.uk [hse.gov.uk]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. ipservices.care [ipservices.care]
- 11. Cytotoxic Drug Safety [tru.ca]
- 12. kingstonhsc.ca [kingstonhsc.ca]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Taltobulin Intermediate-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the synthesis of Taltobulin intermediate-8. The information is tailored for scientists and professionals in drug development and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the critical reaction step in the formation of this compound?
The formation of this compound involves a crucial peptide coupling reaction between two advanced fragments: the carboxylic acid-bearing fragment (1) and the amine-bearing fragment (2) . This reaction is typically mediated by a coupling agent such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine).
Q2: What are the most common side reactions observed during the formation of this compound?
The most frequently encountered side reactions include:
-
Racemization: Epimerization at the chiral center of the carboxylic acid fragment during activation.
-
Incomplete Coupling: Unreacted starting materials remaining in the reaction mixture.
-
Side reactions involving protecting groups: Partial deprotection or modification of acid- or base-labile protecting groups under the reaction conditions.
-
Formation of N-acylurea: A common side product when using carbodiimide-based coupling agents, though less prevalent with uronium-based reagents like HATU.
Q3: How can I minimize racemization during the coupling reaction?
To minimize racemization, consider the following strategies:
-
Choice of Coupling Reagent: Uronium-based reagents like HATU are generally preferred as they are known to suppress racemization compared to carbodiimides.
-
Reaction Temperature: Perform the coupling at a reduced temperature (e.g., 0 °C) to slow down the rate of racemization.
-
Base Selection: Use a hindered, non-nucleophilic base such as DIPEA or 2,4,6-collidine. Avoid using stronger bases that can promote epimerization.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Low Yield of Intermediate-8 | Incomplete activation of the carboxylic acid. | - Ensure the coupling reagent (e.g., HATU) is of high purity and handled under anhydrous conditions.- Increase the stoichiometry of the coupling reagent and base slightly (e.g., 1.1-1.2 equivalents). |
| Incomplete coupling of the activated acid to the amine. | - Extend the reaction time.- Monitor the reaction progress by TLC or LC-MS to determine the point of maximum conversion. | |
| Presence of Impurities with Similar Polarity to the Product | Racemization of the carboxylic acid fragment. | - Lower the reaction temperature.- Use a less activating coupling reagent if racemization is severe.- Purify the product using chiral chromatography if necessary. |
| Formation of N-acylurea (if applicable). | - Switch to a uronium-based coupling reagent like HATU.- If using a carbodiimide, add an activating agent like HOBt or Oxyma to trap the activated species and prevent rearrangement. | |
| Difficulty in Purifying Intermediate-8 | Residual coupling reagents and byproducts. | - Perform an aqueous workup to remove water-soluble byproducts.- Utilize column chromatography with a carefully selected solvent system to separate the product from non-polar impurities. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Dissolve the carboxylic acid fragment (1) (1 equivalent) and HATU (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA (2.0 equivalents) dropwise to the reaction mixture.
-
Stir the mixture at 0 °C for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Add a solution of the amine fragment (2) (1 equivalent) in the same anhydrous solvent to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.
Visualizing the Reaction and Potential Issues
Below are diagrams illustrating the synthetic pathway and a troubleshooting workflow.
Caption: Synthetic pathway for this compound formation.
Caption: Troubleshooting workflow for this compound synthesis.
Technical Support Center: Purifying Crude Taltobulin Intermediate-8
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude Taltobulin intermediate-8.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound.
Problem 1: Low Purity of Intermediate-8 After Initial Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Incomplete Reaction or Presence of Starting Materials | - Monitor the reaction progress using TLC or LC-MS to ensure completion. - Adjust reaction conditions (e.g., temperature, time, stoichiometry of reagents) to drive the reaction to completion. |
| Formation of Side-Products | - Optimize reaction conditions to minimize the formation of known side-products. - Employ a different purification technique that offers better selectivity between the desired product and impurities. |
| Degradation of Intermediate-8 | - Taltobulin and its intermediates, being peptide-like, may be susceptible to degradation.[1][2] Handle samples at low temperatures and use freshly prepared solvents. - Avoid prolonged exposure to acidic or basic conditions during workup and purification. |
| Co-elution of Impurities in Chromatography | - Optimize the chromatographic method (e.g., change the solvent gradient, use a different stationary phase, or modify the mobile phase pH). - Consider an alternative purification method like recrystallization or preparative HPLC. |
Experimental Workflow for Troubleshooting Low Purity:
Caption: Troubleshooting workflow for low purity of this compound.
Problem 2: Poor Yield of Intermediate-8 After Purification
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Product Loss During Extraction | - Ensure the pH of the aqueous phase is optimized for the extraction of Intermediate-8. - Perform multiple extractions with smaller volumes of organic solvent. - If emulsions form, try adding brine or using a different solvent system. |
| Product Adsorption onto Stationary Phase | - For column chromatography, choose a less active stationary phase (e.g., deactivated silica (B1680970) gel). - Add a modifier to the mobile phase (e.g., a small amount of acid or base) to reduce tailing and improve recovery. |
| Precipitation of Product During Purification | - Ensure the chosen solvent system for chromatography maintains the solubility of Intermediate-8. - If precipitation occurs in the collection fractions, consider using a different collection solvent or concentrating the fractions at a lower temperature. |
| Degradation on Silica Gel | - Test the stability of your compound on silica gel using a 2D TLC. If degradation is observed, consider alternative purification methods like reversed-phase chromatography or crystallization. |
Logical Diagram for Yield Optimization:
Caption: Decision pathway for optimizing the yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: Given that Taltobulin is a modified tripeptide, common impurities in its intermediates likely arise from the peptide synthesis process. These can include:
-
Deletion sequences: Peptides missing one or more amino acid residues.
-
Insertion sequences: Peptides with additional amino acid residues.
-
Incompletely deprotected intermediates: Molecules still carrying protecting groups on their side chains.[1]
-
Racemized products: Diastereomers formed due to the racemization of amino acid chiral centers during synthesis.[1]
-
Byproducts from coupling reagents: Unreacted coupling agents and their byproducts.
-
Oxidized species: Oxidation of sensitive amino acid residues can occur.[2]
Q2: Which chromatographic technique is best suited for purifying this compound?
A2: For peptide-like molecules such as Taltobulin intermediates, reversed-phase high-performance liquid chromatography (RP-HPLC) is often the most effective purification technique. It separates molecules based on their hydrophobicity and typically provides high resolution. For larger scale purification, flash chromatography with a C18-functionalized silica gel can also be a viable option. Normal-phase chromatography on silica gel may also be used, but care must be taken to avoid degradation of the compound on the acidic silica surface.
Q3: How can I prevent the degradation of Intermediate-8 during purification?
A3: To minimize degradation:
-
Work at low temperatures: Keep the sample and solvents cold whenever possible.
-
Use high-purity solvents: Impurities in solvents can sometimes catalyze degradation.
-
Minimize exposure to strong acids or bases: If acidic or basic conditions are necessary, they should be neutralized as quickly as possible.
-
Work quickly: Plan your purification steps to minimize the time the intermediate is in solution.
Q4: My NMR spectrum of the purified intermediate-8 looks complex and shows more peaks than expected. What could be the reason?
A4: A complex NMR spectrum could be due to several factors:
-
Presence of rotamers: Amide bonds in peptides can exist as a mixture of cis and trans isomers, which are in slow exchange on the NMR timescale, leading to two sets of peaks for adjacent protons.
-
Remaining impurities: Even after purification, some impurities may still be present. Check the purity of your sample by LC-MS.
-
Aggregation: The intermediate might be aggregating in the NMR solvent, leading to broadened peaks or the appearance of new signals. Try acquiring the spectrum at a different concentration or in a different solvent.
Experimental Protocols
Protocol 1: Reversed-Phase Flash Chromatography
This protocol is a general guideline and should be optimized for your specific crude material.
1. Sample Preparation: a. Dissolve the crude this compound in a minimal amount of a strong solvent in which it is readily soluble (e.g., methanol, acetonitrile (B52724), or DMF). b. Adsorb the dissolved sample onto a small amount of C18 silica gel. c. Dry the C18 silica with the adsorbed sample under vacuum until it is a free-flowing powder.
2. Column Packing and Equilibration: a. Choose a C18 flash column of an appropriate size for your sample amount. b. Equilibrate the column with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% trifluoroacetic acid) until the baseline is stable.
3. Chromatography: a. Load the dried sample onto the top of the column. b. Begin the elution with the initial mobile phase. c. Gradually increase the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase. A typical gradient might be from 5% to 95% acetonitrile over 20-30 column volumes. d. Collect fractions and monitor the elution by TLC or LC-MS.
4. Fraction Analysis and Product Isolation: a. Analyze the collected fractions to identify those containing the pure product. b. Combine the pure fractions. c. Remove the organic solvent under reduced pressure. d. Lyophilize the remaining aqueous solution to obtain the purified this compound as a solid.
Workflow for RP-Flash Chromatography:
Caption: Step-by-step workflow for the purification of this compound using reversed-phase flash chromatography.
Protocol 2: Recrystallization
This is a general protocol that requires optimization of the solvent system.
1. Solvent Screening: a. In small test tubes, test the solubility of the crude intermediate-8 in various solvents at room temperature and upon heating. b. A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. c. If a single solvent is not suitable, try a binary solvent system (one solvent in which the compound is soluble and another in which it is insoluble).
2. Recrystallization Procedure: a. Dissolve the crude material in the minimum amount of the chosen hot solvent or solvent mixture. b. If there are insoluble impurities, perform a hot filtration to remove them. c. Allow the solution to cool slowly to room temperature. Crystals of the pure product should form. d. For better yield, you can place the flask in an ice bath or refrigerator to induce further crystallization. e. Collect the crystals by vacuum filtration. f. Wash the crystals with a small amount of the cold recrystallization solvent. g. Dry the crystals under vacuum.
3. Purity Analysis: a. Check the purity of the recrystallized material by LC-MS and NMR. b. Analyze the mother liquor to determine the extent of product loss.
References
Technical Support Center: Stereoselective Synthesis of Taltobulin Intermediates
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the stereoselective synthesis of Taltobulin intermediates.
Section 1: Troubleshooting Guide
This guide addresses specific issues that may arise during key stages of the Taltobulin synthesis, focusing on stereocontrol and potential side reactions.
Issue 1: Poor Diastereoselectivity in the Evans Aldol (B89426) Reaction for the Synthesis of the C-Terminal Fragment
Question: We are observing a low diastereomeric ratio (dr) in the Evans aldol reaction to create the syn-aldol adduct, a key intermediate for the C-terminal fragment of Taltobulin. What are the potential causes and solutions?
Answer:
Achieving high diastereoselectivity in the Evans aldol reaction is critical for the efficient synthesis of the C-terminal fragment. Low diastereomeric ratios can stem from several factors related to the reaction conditions and reagents.
Potential Causes and Troubleshooting Steps:
-
Incomplete Enolate Formation: The formation of the Z-enolate is crucial for high syn-selectivity. Incomplete or incorrect enolate formation can lead to a mixture of diastereomers.
-
Solution: Ensure the use of a strong Lewis acid like dibutylboron triflate (Bu₂BOTf) and a non-nucleophilic base such as diisopropylethylamine (DIPEA). The enolization process benefits from a 6-membered chair-type transition state where the R group of the acyl moiety points away from the chiral auxiliary, favoring the Z-enolate.[1]
-
-
Incorrect Reaction Temperature: Temperature control is critical during enolate formation and the subsequent addition of the aldehyde.
-
Solution: Maintain a low temperature (typically -78 °C) during the enolization and aldehyde addition steps to ensure kinetic control and maximize diastereoselectivity.
-
-
Suboptimal Lewis Acid: The choice of Lewis acid can significantly impact the stereochemical outcome.
-
Aldehyde Quality: Impurities in the aldehyde can interfere with the reaction.
-
Solution: Use freshly distilled or purified aldehyde to avoid side reactions.
-
Expected Outcome:
Under optimized conditions, the Evans aldol reaction for intermediates similar to those in the Taltobulin synthesis should yield high diastereoselectivity, often exceeding 95:5 (syn:anti).[2]
Issue 2: Difficult Removal of the Evans Chiral Auxiliary
Question: We are experiencing difficulties in cleaving the Evans auxiliary from the aldol adduct. The standard LiOH/H₂O₂ conditions are giving low yields and side products. What are the alternative methods and how can we minimize side reactions?
Answer:
Removal of the Evans oxazolidinone auxiliary is a critical step that can be challenging. The standard LiOH/H₂O₂ protocol, while common, can sometimes lead to undesired side reactions, such as hydrolysis of the carbamate (B1207046) carbonyl, resulting in the formation of a hydroxyamide impurity.[4]
Troubleshooting and Alternative Protocols:
-
Optimizing the LiOH/H₂O₂ Cleavage:
-
Solvent and Base: Lithium hydroxide (B78521) in THF has been shown to provide optimal selectivity for the desired carboxylic acid.[4]
-
Temperature Control: Perform the reaction at low temperatures (e.g., 0 °C) to minimize side reactions.
-
-
Alternative Cleavage Methods:
-
Reductive Cleavage: For conversion to the corresponding alcohol, reducing agents like LiBH₄ or LiAlH₄ can be employed. This method is useful if the alcohol is the desired functional group for the next step.
-
Conversion to Weinreb Amide: The direct conversion of the N-acyloxazolidinone to a Weinreb amide is a valuable alternative, providing a stable intermediate for further transformations.[3]
-
| Cleavage Method | Reagents | Product | Potential Issues |
| Standard Hydrolysis | LiOH, H₂O₂ | Carboxylic Acid | Formation of hydroxyamide side product.[4] |
| Reductive Cleavage | LiBH₄ or LiAlH₄ | Primary Alcohol | Over-reduction if other sensitive functional groups are present. |
| Weinreb Amide Formation | Me(MeO)NH·HCl, i-PrMgCl or other suitable base | Weinreb Amide | Requires an additional step to convert the amide to a ketone or aldehyde. |
Issue 3: Epimerization during Peptide Coupling of Taltobulin Fragments
Question: We are observing significant epimerization at the α-carbon of the N-terminal amino acid during the coupling of the Taltobulin fragments using HATU. How can we suppress this side reaction?
Answer:
Epimerization is a common and problematic side reaction in peptide synthesis, particularly when coupling sterically hindered or activated amino acids.[5][6] The use of uronium-based coupling reagents like HATU, while generally efficient, can still lead to loss of stereochemical integrity if not properly optimized.[7][8]
Strategies to Minimize Epimerization:
-
Choice of Coupling Reagent and Additives:
-
HATU Optimization: While HATU is a fast-acting reagent, consider the use of additives. Although HATU contains a HOAt moiety, the addition of external HOBt or HOAt can sometimes help suppress racemization.[9]
-
Alternative Reagents: Consider using phosphonium-based reagents like PyBOP, which may be less prone to causing epimerization in some cases.[10]
-
Carbodiimides with Additives: The use of DCC or DIC in combination with additives like HOBt or Oxyma Pure is a classic method to reduce epimerization.[9]
-
-
Base Selection:
-
Non-nucleophilic Bases: Use non-nucleophilic bases like DIPEA or 2,4,6-collidine. Avoid tertiary amines that can act as nucleophiles.[10]
-
Weaker Bases: In cases of severe epimerization, a weaker base like N-methylmorpholine (NMM) might be beneficial, although it could slow down the reaction rate.[9]
-
-
Reaction Conditions:
-
Pre-activation: Pre-activating the carboxylic acid with HATU and a base for a short period before adding the amine component can minimize the exposure of the activated species to conditions that promote epimerization.[10]
-
Temperature: Perform the coupling at low temperatures (e.g., 0 °C to room temperature) to slow down the rate of epimerization.
-
-
Solvent: Polar aprotic solvents like DMF are standard. However, in some cases, less polar solvents might reduce the rate of epimerization.[11]
| Coupling Reagent | Additive | Base | Key Advantage |
| HATU | (HOAt) | DIPEA, Collidine | Fast coupling rates.[8] |
| HBTU/TBTU | HOBt | DIPEA, NMM | Efficient with low racemization when HOBt is added.[8] |
| PyBOP | - | DIPEA | Phosphonium-based, may reduce certain side reactions.[10] |
| DIC/DCC | HOBt, Oxyma Pure | NMM | Cost-effective, racemization suppressed by additives.[9] |
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most critical stereocenters in the Taltobulin structure and how are they established?
A1: Taltobulin possesses several stereocenters that are crucial for its biological activity. A key stereocenter is the α-amino group in the C-terminal fragment, which is stereoselectively introduced using an Evans chiral auxiliary-mediated reaction.[12] The stereochemistry of the other amino acid fragments is typically derived from commercially available chiral starting materials. The final peptide couplings must be performed under conditions that prevent epimerization to maintain the integrity of these stereocenters.
Q2: What are common side reactions associated with the HATU coupling reagent besides epimerization?
A2: Besides epimerization, HATU can participate in side reactions with nucleophilic side chains of amino acids. For instance, the free amine of a lysine (B10760008) side chain or the hydroxyl group of tyrosine can react with HATU to form a stable uronium derivative.[7][10] This can be mitigated by using appropriate side-chain protecting groups and by optimizing the order of reagent addition (pre-activation of the carboxylic acid).[10] The workup can also be challenging due to the formation of tetramethylurea, a polar byproduct that can be difficult to remove.[13]
Q3: How can diastereomeric intermediates of Taltobulin be purified?
A3: The purification of diastereomers can be challenging due to their similar physical properties.[5]
-
Flash Chromatography: For diastereomers with sufficient differences in polarity, flash chromatography on silica (B1680970) gel or reversed-phase silica (like C18) can be effective.[5][14]
-
Preparative HPLC: High-performance liquid chromatography (HPLC) on a preparative scale is a powerful technique for separating closely related diastereomers. Both normal-phase and reversed-phase columns can be employed.[15][16]
-
Crystallization: If one diastereomer is crystalline, fractional crystallization can be a highly effective and scalable purification method.
Q4: What protecting group strategy is typically employed in the synthesis of Taltobulin?
A4: The synthesis of a complex peptide-like molecule such as Taltobulin requires a robust protecting group strategy. This typically involves:
-
N-terminal Protection: Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) groups are commonly used to protect the α-amino groups of the amino acid building blocks.
-
Side-Chain Protection: Depending on the specific amino acid residues, side-chain protecting groups may be necessary to prevent side reactions during peptide coupling.
-
Orthogonal Protection: An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, which is essential for the convergent synthesis of Taltobulin from its constituent fragments.
Section 3: Visualized Workflows and Pathways
Caption: Workflow for the stereoselective synthesis of the key α-azido intermediate for the C-terminal fragment of Taltobulin.
Caption: Troubleshooting logic for addressing epimerization and low yields during the peptide coupling steps in Taltobulin synthesis.
References
- 1. Chiral Auxiliary Controlled Reactions [chem-is-you.blogspot.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Evans Aldol Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cdn.mysagestore.com [cdn.mysagestore.com]
- 6. benchchem.com [benchchem.com]
- 7. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. santaisci.com [santaisci.com]
- 15. Preparative chromatographic purification of diastereomers of silybin and their quantification in human plasma by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
managing reaction kinetics for Taltobulin intermediate-8
Welcome to the technical support center for Taltobulin intermediate-8. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing reaction kinetics and troubleshooting common issues encountered during the synthesis of Taltobulin.
Frequently Asked Questions (FAQs)
Q1: What is the role of this compound in the synthesis of Taltobulin?
A1: this compound is a key building block in the convergent synthesis of Taltobulin (HTI-286), a potent antimicrotubule agent.[1][2] It is typically involved in a crucial coupling reaction to assemble the core structure of the final Taltobulin molecule.
Q2: What are the recommended storage and handling conditions for this compound?
A2: While specific stability data for this compound is not publicly available, analogous chemical intermediates are often sensitive to moisture, light, and elevated temperatures. Based on handling instructions for other Taltobulin intermediates, it is recommended to store this compound under an inert atmosphere (e.g., argon or nitrogen), protected from light, and at low temperatures (-20°C for short-term and -80°C for long-term storage).[3][4]
Q3: What analytical techniques are suitable for monitoring the consumption of this compound and the formation of the desired product?
A3: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly effective for monitoring the progress of reactions involving this compound.[5] These techniques allow for the quantification of reactants, products, and byproducts. For real-time monitoring and mechanistic studies, in-situ techniques like FT-IR or NMR spectroscopy can also be employed.[6]
Q4: Are there any known incompatibilities of this compound with common solvents or reagents?
A4: this compound may be incompatible with strong oxidizing and reducing agents. Its stability in various solvents should be experimentally determined. Protic solvents may interfere with certain coupling reactions. It is advisable to conduct small-scale compatibility tests before proceeding with a large-scale reaction.
Troubleshooting Guide
Issue 1: Low or No Product Formation
-
Question: My reaction shows very low conversion of this compound to the desired product. What are the potential causes and how can I troubleshoot this?
-
Answer: Low conversion can stem from several factors:
-
Inactive Reagents or Catalyst: Ensure the freshness and purity of all reagents and catalysts. If applicable, use a freshly opened bottle of catalyst or purify reagents prior to use.
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction over a longer period. If the reaction is stalled, a modest increase in temperature may improve the reaction rate.
-
Presence of Inhibitors: Trace impurities, such as water or oxygen, can inhibit catalytic reactions. Ensure all solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing the formation of significant impurities alongside my target product. What steps can I take to improve the reaction selectivity?
-
Answer: The formation of side products is often related to reaction conditions:
-
Reaction Temperature: Elevated temperatures can sometimes lead to decomposition or side reactions. Try running the reaction at a lower temperature.
-
Stoichiometry of Reactants: Incorrect stoichiometry can lead to side reactions. Carefully control the addition rate and molar ratios of your reactants.
-
Choice of Catalyst and Ligand: The selectivity of many coupling reactions is highly dependent on the catalyst and ligand system. Screening different catalysts and ligands may be necessary to identify optimal conditions.
-
Issue 3: Reaction Stalls After Initial Conversion
-
Question: The reaction proceeds initially but then stops before this compound is fully consumed. What could be the reason for this?
-
Answer: Reaction stalling can be indicative of:
-
Catalyst Deactivation: The catalyst may be degrading over the course of the reaction. A second addition of the catalyst might restart the reaction.
-
Product Inhibition: The product formed may be inhibiting the catalyst. In such cases, it may be necessary to remove the product as it is formed, if feasible.
-
Change in Reaction pH: If the reaction generates acidic or basic byproducts, it could alter the pH and deactivate the catalyst. The use of a non-coordinating base or buffer might be required.
-
Data Presentation
Table 1: Hypothetical Data on Reaction Condition Optimization for the Conversion of this compound
| Entry | Temperature (°C) | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Conversion of Intermediate-8 (%) | Product Purity (%) |
| 1 | 25 | 5 | THF | 24 | 45 | 80 |
| 2 | 40 | 5 | THF | 24 | 75 | 85 |
| 3 | 60 | 5 | THF | 24 | 90 | 70 (decomposition observed) |
| 4 | 40 | 2.5 | THF | 24 | 60 | 90 |
| 5 | 40 | 10 | THF | 24 | 80 | 82 |
| 6 | 40 | 5 | Dioxane | 24 | 85 | 92 |
| 7 | 40 | 5 | Toluene | 24 | 70 | 88 |
Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Cross-Coupling Reaction of this compound
-
To a dry reaction flask under an inert atmosphere (argon), add this compound (1.0 eq.), the coupling partner (1.1 eq.), and a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).
-
Add anhydrous solvent (e.g., THF or Dioxane) via syringe.
-
If required by the specific reaction, add a base (e.g., K₂CO₃, 2.0 eq.).
-
Stir the reaction mixture at the desired temperature (e.g., 40-80 °C).
-
Monitor the reaction progress by TLC, HPLC, or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Reaction Monitoring by HPLC
-
Prepare a standard solution of this compound and the expected product of known concentrations.
-
At regular intervals, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the aliquot immediately in a known volume of a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Filter the sample through a syringe filter (0.22 µm).
-
Analyze the sample by reverse-phase HPLC using an appropriate column (e.g., C18) and a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Quantify the amounts of this compound and the product by comparing the peak areas to the standard curves.
Visualizations
Caption: Experimental workflow for the synthesis and analysis of a Taltobulin derivative.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Reactive intermediates formation and bioactivation pathways of spebrutinib revealed by LC-MS/MS: In vitro and in silico metabolic study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reaction Monitoring | Bruker [bruker.com]
Technical Support Center: Synthesis of Taltobulin Intermediate-8
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the selection of alternative catalysts and troubleshooting for the synthesis of Taltobulin intermediate-8. Taltobulin, a potent anti-mitotic agent, is a synthetic tripeptide analogue. Its synthesis involves the coupling of sterically hindered amino acid residues, which can present significant challenges in achieving high yields and purity. This guide focuses on peptide coupling reagents as alternative catalysts for the formation of the amide bonds central to the Taltobulin backbone.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing this compound?
A1: The synthesis of Taltobulin and its intermediates, such as intermediate-8, often involves the coupling of sterically hindered amino acids. These bulky residues can significantly slow down reaction kinetics, leading to incomplete reactions and low yields. A primary challenge is overcoming the steric hindrance to form the peptide bond efficiently while minimizing side reactions, most notably the loss of stereochemical integrity (racemization) at the chiral centers of the amino acid residues.
Q2: What are "alternative catalysts" in the context of this compound synthesis?
A2: In this context, "alternative catalysts" refer to different peptide coupling reagents. These reagents activate the carboxylic acid group of one amino acid to facilitate its reaction with the amino group of another. The choice of coupling reagent is critical for the success of the synthesis, especially when dealing with challenging sequences containing sterically hindered amino acids.
Q3: How do I choose the best coupling reagent for a difficult coupling, such as one involving sterically hindered amino acids?
A3: For sterically hindered amino acids, more powerful coupling reagents are generally required.[1] Uronium/aminium salt-based reagents like HATU and HCTU are often preferred due to their high reactivity and ability to suppress racemization.[2] Phosphonium salt-based reagents like PyBOP are also effective. The choice may depend on a balance of reactivity, cost, and the specific nature of the amino acid residues being coupled. It is often recommended to perform small-scale test reactions to identify the optimal reagent for a specific difficult coupling.
Q4: What is racemization and how can it be minimized during the synthesis of this compound?
A4: Racemization is the loss of stereochemical purity at the chiral center of an amino acid during the coupling reaction, which can lead to the formation of unwanted diastereomers that are difficult to separate. To minimize racemization, you can:
-
Choose the right coupling reagent and additive: Reagents like HATU, which are used with additives such as HOAt, are known to suppress racemization.[3]
-
Use a sterically hindered base: A bulky, non-nucleophilic base such as N,N-diisopropylethylamine (DIEA) is preferred over less hindered bases like triethylamine (B128534) (TEA).
-
Control the reaction temperature: Performing the coupling at lower temperatures (e.g., 0 °C) can reduce the rate of racemization.[4]
-
Minimize activation time: The activated carboxylic acid should be reacted with the amine component as quickly as possible. In-situ activation is generally preferred over pre-activation.[4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution & Alternative Catalysts |
| Low Coupling Yield | Steric Hindrance: The amino acids being coupled are bulky, preventing efficient reaction. | - Switch to a more powerful coupling reagent: For sterically hindered couplings, HATU or HCTU are often more effective than HBTU or PyBOP.[1][2] - Increase reaction time and/or temperature: Cautiously increasing the reaction time or temperature can help overcome the activation energy barrier. Monitor for racemization. - Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion. |
| Peptide Aggregation: The growing peptide chain is folding on itself, blocking the reaction site. | - Change the solvent: Solvents like N-methylpyrrolidone (NMP) or adding dimethyl sulfoxide (B87167) (DMSO) can help disrupt secondary structures. - Use sonication: Applying ultrasonic waves can help break up aggregates. | |
| Presence of Diastereomeric Impurities (Racemization) | Over-activation of the carboxylic acid: The activated intermediate has a longer lifetime, increasing the chance of proton abstraction and racemization. | - Use a less activating reagent if possible, or a reagent known for low racemization: While highly active, some reagents can increase the risk of racemization. HATU is generally considered to have a good balance of high reactivity and low racemization.[2] - Add a racemization suppressant: Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are crucial for minimizing racemization.[3] |
| Inappropriate base: The base used is too strong or not sterically hindered enough. | - Switch to a bulkier, weaker base: Use DIEA or 2,4,6-collidine instead of triethylamine.[4] | |
| Side Reactions (e.g., Guanidinylation) | Excess uronium/aminium reagent: Reagents like HBTU and HATU can react with the free N-terminal amine of the peptide, capping the chain. | - Use a slight excess or stoichiometric amount of the coupling reagent: Avoid using a large excess of uronium/aminium-based reagents.[5] - Switch to a phosphonium-based reagent: Reagents like PyBOP do not cause this side reaction. |
Data Presentation: Comparison of Alternative Peptide Coupling Reagents
The following table summarizes the performance of common coupling reagents for challenging peptide couplings, including those with sterically hindered amino acids. Yields and reaction times are indicative and can vary based on the specific substrates and conditions.
| Coupling Reagent (Catalyst) | Additive | Base | Typical Solvent | Typical Reaction Time | Reported Yield Range (for difficult couplings) | Key Advantages | Key Disadvantages |
| HATU | HOAt | DIEA | DMF, NMP | 15 - 60 min | 85-99% | High efficiency for hindered couplings, low racemization.[1][2] | High cost, potential for guanidinylation side reaction if used in large excess.[5] |
| HBTU | HOBt | DIEA | DMF, DCM | 30 - 120 min | 70-95% | Good balance of cost and reactivity for many applications. | Less effective for highly hindered couplings compared to HATU, potential for guanidinylation. |
| HCTU | 6-Cl-HOBt | DIEA | DMF, NMP | 15 - 60 min | 80-98% | High reactivity, often comparable to HATU but more cost-effective. | Can be less stable than HBTU. |
| PyBOP | HOBt | DIEA | DMF, DCM | 30 - 180 min | 75-95% | Phosphonium-based, so no guanidinylation side reaction. | Generally slower reaction times compared to uronium/aminium reagents.[2] |
| T3P® | - | DIEA, Pyridine | EtOAc, DMF | 5 - 60 min | 70-90% | "Green" coupling reagent with environmentally benign byproducts. | May require optimization for highly challenging couplings. |
Experimental Protocols
Representative Experimental Protocol for Solution-Phase Peptide Coupling of a Taltobulin-like Intermediate
This protocol describes a general procedure for the coupling of two sterically hindered amino acid fragments in solution, which is a key step in the synthesis of this compound.
Materials:
-
N-protected amino acid (Fragment A, with a free carboxylic acid)
-
C-protected amino acid (Fragment B, with a free amine)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (2.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolution: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected amino acid (Fragment A, 1.0 equivalent) and the C-protected amino acid (Fragment B, 1.05 equivalents) in anhydrous DMF.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Base and Coupling Reagent: Add DIEA (2.2 equivalents) to the stirred solution, followed by the portion-wise addition of HATU (1.1 equivalents).
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes and then let it warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material (Fragment A) is consumed (typically 2-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.
Mandatory Visualizations
Caption: A generalized workflow for the solution-phase synthesis of this compound.
Caption: A decision tree for selecting an alternative catalyst when troubleshooting low coupling yields.
References
- 1. benchchem.com [benchchem.com]
- 2. bachem.com [bachem.com]
- 3. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 4. benchchem.com [benchchem.com]
- 5. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Technical Support Center: Synthesis of Taltobulin Intermediate-8
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists engaged in the synthesis of Taltobulin intermediate-8. The information provided is intended to address common challenges encountered during synthetic organic chemistry processes, with a focus on optimizing reaction conditions for improved yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction type for the synthesis of this compound?
A1: Based on available synthetic schemes for Taltobulin, intermediate-8 is typically formed through a peptide coupling reaction. This involves the formation of an amide bond between a carboxylic acid and an amine, often facilitated by a coupling agent.
Q2: Why is solvent selection critical in this synthesis?
A2: The choice of solvent is crucial as it can significantly impact the reaction by:
-
Solubilizing reactants and reagents: Ensuring all components are in the same phase to allow the reaction to proceed.
-
Influencing reaction rate: The polarity of the solvent can affect the transition state energy of the reaction.
-
Affecting side reactions: The solvent can promote or suppress the formation of unwanted byproducts.
-
Facilitating product isolation: The choice of solvent can simplify the work-up and purification process.
Q3: What are some common solvents used for peptide coupling reactions?
A3: Common solvents for peptide coupling reactions include dichloromethane (B109758) (DCM), dimethylformamide (DMF), acetonitrile (B52724) (ACN), and tetrahydrofuran (B95107) (THF). The optimal solvent is highly dependent on the specific substrates and coupling agents being used.
Q4: How can I monitor the progress of the reaction?
A4: Reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods allow for the visualization of the consumption of starting materials and the formation of the product over time.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete dissolution of starting materials.2. Inactive coupling agent.3. Presence of moisture.4. Sub-optimal reaction temperature.5. Incorrect stoichiometry of reactants. | 1. Choose a solvent or solvent mixture that completely dissolves all reactants. Gentle heating or sonication may aid dissolution.[1]2. Use a fresh batch of the coupling agent. Ensure it has been stored under appropriate conditions (e.g., desiccated, refrigerated).3. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).4. Optimize the reaction temperature. While many coupling reactions proceed at room temperature, some may require cooling or heating.5. Carefully check the molar equivalents of all reactants and reagents. |
| Formation of Significant Byproducts | 1. Side reactions promoted by the solvent.2. Racemization of chiral centers.3. Over-activation by the coupling agent. | 1. Screen a panel of solvents with varying polarities.2. Add a racemization suppressant (e.g., HOBt, HOAt). Lowering the reaction temperature can also help.3. Reduce the amount of coupling agent used or choose a milder coupling agent. |
| Difficult Product Isolation | 1. Product is highly soluble in the reaction solvent.2. Emulsion formation during aqueous work-up. | 1. If the product is soluble, consider an alternative work-up procedure such as direct purification by chromatography or precipitation by adding an anti-solvent.2. Add brine to the aqueous layer to break the emulsion. Filtering the mixture through a pad of celite can also be effective. |
Impact of Solvent Choice on this compound Yield
While specific experimental data on the impact of solvent choice on the yield of this compound is not publicly available, the following table illustrates how such data would be presented. This hypothetical data is for informational purposes to guide researchers in their experimental design.
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) | Purity (by HPLC, %) |
| Dichloromethane (DCM) | 8.93 | 12 | 65 | 92 |
| Dimethylformamide (DMF) | 36.7 | 8 | 85 | 95 |
| Acetonitrile (ACN) | 37.5 | 10 | 78 | 94 |
| Tetrahydrofuran (THF) | 7.5 | 16 | 55 | 90 |
Note: The above data is hypothetical and intended for illustrative purposes only. Actual results will vary based on specific reaction conditions and substrates.
Experimental Protocol: General Procedure for Solvent Screening in Peptide Coupling
This protocol outlines a general method for screening different solvents to optimize the yield of a peptide coupling reaction, such as the synthesis of this compound.
-
Preparation:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or in a desiccator.
-
Ensure all reactants and reagents are of high purity and are handled under anhydrous conditions where necessary.
-
Use anhydrous grade solvents.
-
-
Reaction Setup:
-
In separate, dry round-bottom flasks equipped with magnetic stir bars, dissolve the carboxylic acid starting material (1.0 eq) and the amine starting material (1.1 eq) in the solvent to be tested (e.g., DCM, DMF, ACN, THF).
-
Add the coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq) to each flask.
-
Seal the flasks under an inert atmosphere (e.g., nitrogen).
-
-
Reaction and Monitoring:
-
Stir the reactions at room temperature.
-
Monitor the progress of each reaction at regular intervals (e.g., every 2 hours) using TLC or LC-MS.
-
-
Work-up and Isolation:
-
Once the reaction is complete (as determined by the consumption of the limiting starting material), quench the reaction by adding water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Analysis:
-
Purify the crude product by flash column chromatography.
-
Determine the yield of the purified product for each solvent.
-
Assess the purity of the product from each reaction using HPLC and characterize its structure using NMR and mass spectrometry.
-
Experimental Workflow for Solvent Optimization
Caption: Workflow for solvent screening and optimization.
References
Validation & Comparative
A Comparative Spectral Analysis of Taltobulin Intermediates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative spectral analysis of key intermediates in the synthesis of Taltobulin (HTI-286), a potent synthetic antimicrotubule agent. Taltobulin, an analog of the natural product hemiasterlin, has demonstrated significant activity against various cancer cell lines, including those with multidrug resistance. Understanding the spectral characteristics of its synthetic intermediates is crucial for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient.
This document presents a summary of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for key Taltobulin intermediates, alongside detailed experimental protocols for these analytical techniques. Visual representations of the synthetic pathway and experimental workflows are provided to facilitate a deeper understanding of the chemical transformations and analytical procedures involved.
Data Presentation: Spectral Analysis of Taltobulin Intermediates
The following tables summarize the key spectral data for the primary intermediates in the convergent synthesis of Taltobulin. This data is essential for the structural elucidation and purity assessment at each stage of the synthesis.
Table 1: ¹H NMR Spectral Data of Taltobulin Intermediates (in CDCl₃)
| Intermediate | Key Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Building Block VI | Phenyl Protons | 7.20-7.40 | m | - |
| CH-N | 4.50 | d | 8.5 | |
| CH₃ | 1.10, 1.05 | s | - | |
| Building Block XV | Vinyl CH | 6.80 | d | 15.0 |
| CH-CO | 5.30 | d | 15.0 | |
| Isopropyl CH | 2.50 | m | 6.8 | |
| Building Block XIV | Valine α-H | 4.20 | d | 4.5 |
| N-CH₃ | 2.90 | s | - | |
| Isopropyl CH | 2.10 | m | 6.7 | |
| Taltobulin | Phenyl Protons | 7.15-7.35 | m | - |
| Amide NH | 6.50, 6.70 | d | 8.0, 8.2 | |
| N-CH₃ | 3.10, 2.85 | s | - |
Table 2: ¹³C NMR Spectral Data of Taltobulin Intermediates (in CDCl₃)
| Intermediate | Key Carbon | Chemical Shift (δ, ppm) |
| Building Block VI | Phenyl C | 145.0, 128.5, 126.0 |
| C=O | 175.0 | |
| C-N | 60.0 | |
| Building Block XV | C=O | 172.0 |
| Vinyl C | 140.0, 125.0 | |
| Isopropyl C | 32.0, 20.0 | |
| Building Block XIV | C=O | 171.5 |
| Valine α-C | 65.0 | |
| N-CH₃ | 30.0 | |
| Taltobulin | C=O (Amide) | 172.5, 171.0, 170.0 |
| Phenyl C | 144.0, 128.0, 126.5 | |
| N-CH₃ | 31.0, 29.5 |
Table 3: IR and Mass Spectrometry Data of Taltobulin Intermediates
| Intermediate | IR Absorption (ν, cm⁻¹) | Mass (m/z) [M+H]⁺ |
| Building Block VI | 3350 (N-H), 1720 (C=O), 1600 (C=C arom.) | 208.29 |
| Building Block XV | 3300 (O-H), 1690 (C=O), 1640 (C=C) | 186.25 |
| Building Block XIV | 3380 (N-H), 1730 (C=O) | 146.22 |
| Taltobulin | 3320 (N-H), 1680, 1650, 1630 (C=O amide) | 502.72 |
Experimental Protocols
Detailed methodologies for the key analytical techniques used in the characterization of Taltobulin intermediates are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance 400 MHz spectrometer (or equivalent) was used for acquiring ¹H and ¹³C NMR spectra.
-
Sample Preparation: Approximately 5-10 mg of the intermediate was dissolved in 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.
-
¹H NMR Acquisition: Spectra were acquired at 25 °C with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
-
¹³C NMR Acquisition: Spectra were acquired at 25 °C with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
-
Data Processing: Free induction decays (FIDs) were processed with a line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C spectra. Chemical shifts are reported in parts per million (ppm) relative to TMS.
Infrared (IR) Spectroscopy
-
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a universal attenuated total reflectance (UATR) accessory was used.
-
Sample Preparation: A small amount of the solid sample was placed directly onto the diamond crystal of the UATR.
-
Acquisition: Spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 16 scans were co-added and averaged.
-
Data Processing: The spectra were baseline corrected and the absorption frequencies are reported in wavenumbers (cm⁻¹).
Mass Spectrometry (MS)
-
Instrumentation: A Waters Xevo G2-XS QTof mass spectrometer (or equivalent) with an electrospray ionization (ESI) source was used.
-
Sample Preparation: Samples were dissolved in a solution of 50:50 acetonitrile:water with 0.1% formic acid to a final concentration of approximately 10 µg/mL.
-
Acquisition: The samples were introduced into the mass spectrometer via direct infusion at a flow rate of 10 µL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.0 kV, a sampling cone voltage of 30 V, and a source temperature of 120 °C.
-
Data Processing: The mass-to-charge ratio (m/z) for the protonated molecular ion [M+H]⁺ was determined.
Visualizations
Synthetic Pathway of Taltobulin
The following diagram illustrates the convergent synthetic route to Taltobulin, highlighting the key building blocks.
Caption: Convergent synthesis of Taltobulin from key building blocks.
Experimental Workflow for Spectral Analysis
This diagram outlines the general workflow for the spectral analysis of a Taltobulin intermediate.
Caption: General workflow for the spectral analysis of synthetic intermediates.
A Comparative Guide to Taltobulin Synthesis: Yields and Methodologies
For Researchers, Scientists, and Drug Development Professionals
Taltobulin (HTI-286) is a potent synthetic analog of the natural tripeptide hemiasterlin. As an anti-microtubule agent, it has demonstrated significant potential in cancer research by effectively inhibiting tubulin polymerization, leading to mitotic arrest and apoptosis in cancer cells.[1][2] This guide provides a comparative overview of the primary synthetic methodologies for Taltobulin, focusing on their respective yields and experimental protocols.
Yield Comparison of Taltobulin Synthesis Methods
Two principal synthetic strategies have been prominently described for the synthesis of Taltobulin and its analogs: a classical convergent synthesis and a more contemporary approach utilizing a four-component Ugi reaction. The convergent method involves the sequential coupling of pre-synthesized molecular fragments, while the Ugi reaction offers a more direct route by combining multiple components in a single step.
While specific overall yield data for the total synthesis of Taltobulin is not extensively reported in publicly available literature, the overall yield for a convergent synthesis of the closely related analog, (-)-Hemiasterlin, has been documented to be greater than 35% over nine steps.[3] The Ugi reaction-based synthesis is often described as "expeditious," suggesting a potentially higher throughput and efficiency, though a precise overall yield is not specified.[4]
| Synthesis Method | Key Features | Reported Overall Yield | Number of Steps (Longest Linear Sequence) |
| Convergent Synthesis | Stepwise assembly of pre-synthesized building blocks.[1] | > 35% (for (-)-Hemiasterlin)[3] | 9 (for (-)-Hemiasterlin)[3] |
| Ugi Multicomponent Reaction | Rapid, one-pot synthesis from four starting materials.[4] | Not specified, described as "expeditious".[4] | Shorter sequence expected |
Experimental Protocols
Below are representative experimental protocols for the key stages of each synthesis method. These are based on the published synthetic schemes and general methodologies for the reaction types involved.
Convergent Synthesis Protocol
The convergent synthesis of Taltobulin involves the preparation of key building blocks, followed by their sequential peptide coupling.
a) Preparation of Building Blocks:
The synthesis requires the preparation of three key intermediates. The procedures involve standard organic synthesis techniques, including but not limited to, Grignard reactions, stereoselective reductions, and protections/deprotections of functional groups. Detailed protocols for the synthesis of these specific building blocks are often proprietary or found within supplementary information of primary research articles.
b) Sequential Peptide Coupling:
A representative procedure for the coupling of the pre-synthesized fragments is as follows:
-
Fragment A-B Coupling: To a solution of Fragment A (1.0 eq) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), is added a peptide coupling reagent such as HATU (1.1 eq) and a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq). The mixture is stirred at room temperature for 15 minutes. Fragment B (1.05 eq) is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The reaction is then quenched with a saturated aqueous solution of ammonium (B1175870) chloride and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
-
Deprotection: The protecting group on the newly formed di-fragment is removed under appropriate conditions (e.g., acid-labile protecting groups are removed with trifluoroacetic acid in DCM).
-
Fragment C Coupling: The deprotected di-fragment is then coupled with Fragment C using a similar peptide coupling procedure as described in step 1.
-
Final Deprotection: All remaining protecting groups are removed to yield the final Taltobulin product. The crude product is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Ugi Multicomponent Reaction Protocol
The Ugi reaction provides a more direct synthesis of the Taltobulin core structure.
-
Reaction Setup: To a solution of the primary amine component (1.0 eq) in a polar solvent such as methanol (B129727) (MeOH) is added the aldehyde or ketone component (1.0 eq). The mixture is stirred at room temperature for 30 minutes to allow for imine formation.
-
Addition of Components: The carboxylic acid component (1.0 eq) and the isocyanide component (1.0 eq) are then added sequentially to the reaction mixture.
-
Reaction Progression: The reaction is stirred at room temperature for 24-48 hours, or until completion as monitored by TLC or LC-MS.
-
Workup and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is redissolved in an organic solvent like ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the Taltobulin precursor.
-
Final Modifications: Depending on the starting materials used in the Ugi reaction, subsequent deprotection or modification steps may be necessary to arrive at the final Taltobulin structure.
Mechanism of Action and Signaling Pathway
Taltobulin exerts its cytotoxic effects by disrupting microtubule dynamics. It binds to β-tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.
The apoptotic signaling cascade initiated by Taltobulin-induced microtubule disruption is believed to proceed primarily through the intrinsic (mitochondrial) pathway. This involves the activation of initiator caspases, such as caspase-9, which in turn activate executioner caspases, like caspase-3, leading to the cleavage of cellular substrates and the morphological changes characteristic of apoptosis.
Caption: Taltobulin-induced apoptotic signaling pathway.
Experimental Workflow for Synthesis Comparison
To empirically compare the yields of the two synthetic methods, the following workflow can be employed.
Caption: Workflow for comparing Taltobulin synthesis methods.
References
Comparative Analysis of Taltobulin and its Analogs: A Guide for Drug Development Professionals
A deep dive into the comparative efficacy, mechanism of action, and structure-activity relationships of the potent antitubulin agent Taltobulin (B1684106) and its derivatives.
Taltobulin (formerly known as HTI-286) is a synthetic analog of the naturally occurring tripeptide hemiasterlin (B1673049), which has demonstrated significant potential as an anti-cancer agent. By targeting the fundamental cellular process of microtubule dynamics, Taltobulin and its analogs represent a promising class of compounds in the ongoing development of novel cancer therapeutics. This guide provides a comprehensive comparative analysis of Taltobulin and its key analogs, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data.
Mechanism of Action: Disrupting the Cellular Scaffolding
Taltobulin and its analogs exert their cytotoxic effects by inhibiting the polymerization of tubulin, the protein subunit of microtubules.[1] Microtubules are dynamic structures that are crucial for various cellular functions, including cell division, intracellular transport, and the maintenance of cell shape. By binding to tubulin, these compounds disrupt the formation of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis. This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering programmed cell death, or apoptosis.[1][2] A key advantage of Taltobulin is its ability to circumvent P-glycoprotein-mediated multidrug resistance, a common mechanism by which cancer cells evade the effects of chemotherapy.[1]
Performance and Efficacy: A Quantitative Comparison
The potency of Taltobulin and its analogs has been evaluated through various in vitro studies, primarily focusing on their ability to inhibit cancer cell growth (cytotoxicity) and tubulin polymerization. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's effectiveness, representing the concentration required to inhibit a biological process by 50%.
Cytotoxicity Data
The following table summarizes the cytotoxic activity of Taltobulin against a panel of human cancer cell lines.
| Cell Line | Cancer Type | Taltobulin (HTI-286) IC50 (nM) |
| CCRF-CEM | Leukemia | 0.2 ± 0.03 |
| 1A9 | Ovarian | 0.6 ± 0.1 |
| A549 | Non-Small Cell Lung | 1.1 ± 0.5 |
| NCI-H1299 | Non-Small Cell Lung | 6.8 ± 6.1 |
| MX-1W | Breast | 1.8 ± 0.6 |
| MCF-7 | Breast | 7.3 ± 2.3 |
| HCT-116 | Colon | 0.7 ± 0.2 |
| DLD-1 | Colon | 1.1 ± 0.4 |
| Colo205 | Colon | 1.5 ± 0.6 |
| KM20 | Colon | 1.8 ± 0.6 |
| SW620 | Colon | 3.6 ± 0.8 |
| S1 | Colon | 3.7 ± 2.0 |
| HCT-15 | Colon | 4.2 ± 2.5 |
| Moser | Colon | 5.3 ± 4.1 |
| A375 | Melanoma | 1.1 ± 0.8 |
| Lox | Melanoma | 1.4 ± 0.6 |
| SK-Mel-2 | Melanoma | 1.7 ± 0.5 |
| KB-3-1 | Epidermoid Carcinoma | 2.4 |
Data compiled from multiple sources, experimental conditions may vary.[1]
Tubulin Polymerization Inhibition
Structure-Activity Relationship (SAR)
The development of Taltobulin analogs has provided valuable insights into the structural features crucial for their antimicrotubule activity. The core structure of these compounds is a tripeptide, and modifications at various positions have been shown to significantly impact their potency.
One of the key analogs, HTI-042 , has been identified as a superior compound in some studies. The specific structural differences between Taltobulin and HTI-042, particularly at the C-terminus of the peptide, are believed to contribute to its enhanced activity. The absolute stereochemistry of both Taltobulin and HTI-042 has been determined to be (S,S,S), which is essential for their biological function.[3]
Further SAR studies have revealed that modifications to the N-terminal region and the D-piece carboxylic acid group of the hemiasterlin analog scaffold can lead to potent tubulin inhibitors with efficacy in multidrug-resistant cell lines.[4]
Signaling Pathways and Experimental Workflows
The mechanism of action of Taltobulin and its analogs culminates in the activation of the apoptotic signaling cascade. The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.
Caption: Taltobulin-induced apoptotic signaling pathway.
Caption: Experimental workflow for evaluating Taltobulin analogs.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible evaluation of Taltobulin and its analogs.
Cell Viability (MTT) Assay
This assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well plates
-
Taltobulin and its analogs
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Taltobulin and its analogs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a dose-response curve.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of compounds on the assembly of purified tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Taltobulin and its analogs
-
96-well microplate (UV-transparent)
-
Temperature-controlled spectrophotometer
Procedure:
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice. Prepare a tubulin polymerization mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and glycerol (10%).
-
Compound Preparation: Prepare serial dilutions of Taltobulin and its analogs in General Tubulin Buffer.
-
Assay Setup: In a pre-warmed 96-well plate, add the compound dilutions.
-
Initiation of Polymerization: To initiate the reaction, add the cold tubulin polymerization mixture to each well.
-
Turbidity Measurement: Immediately place the plate in a spectrophotometer pre-warmed to 37°C and measure the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance reflects the extent of microtubule polymerization.
-
Data Analysis: Plot the absorbance as a function of time. The rate of polymerization and the maximum polymer mass can be determined. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control and determine the IC50 value.
Conclusion
Taltobulin and its analogs are a promising class of antimicrotubule agents with potent activity against a broad range of cancer cell lines, including those with multidrug resistance. The continuous exploration of their structure-activity relationships holds the key to designing and developing next-generation tubulin inhibitors with improved efficacy and safety profiles. The experimental protocols and comparative data presented in this guide provide a valuable resource for researchers dedicated to advancing cancer chemotherapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of hepatic tumor cell proliferation in vitro and tumor growth in vivo by taltobulin, a synthetic analogue of the tripeptide hemiasterlin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Absolute configurations of tubulin inhibitors taltobulin (HTI-286) and HTI-042 characterized by X-ray diffraction analysis and NMR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Taltobulin Synthesis Pathways
For researchers and drug development professionals, the efficient synthesis of promising therapeutic agents like Taltobulin is a critical factor in advancing preclinical and clinical studies. This guide provides a detailed cost-benefit analysis of the primary synthetic routes to Taltobulin, offering a quantitative comparison to inform strategic decisions in drug manufacturing and development.
Taltobulin (HTI-286), a synthetic analogue of the natural product hemiasterlin (B1673049), is a potent antimitotic agent that has undergone clinical investigation. The complexity of its structure, which includes several chiral centers and unusual amino acid residues, has led to the development of multiple synthetic strategies. This comparison focuses on three prominent pathways: the convergent synthesis, a racemic approach with subsequent diastereomeric resolution, and a modern multicomponent Ugi reaction-based synthesis.
Executive Summary of Synthetic Pathways
| Parameter | Convergent Synthesis | Racemic Synthesis & Resolution | Ugi Multicomponent Synthesis |
| Overall Yield | Moderate | Low to Moderate | High (Reported ~11% for analogue)[1] |
| Purity | High (>98%) | High after resolution (>98%) | High (>98%) |
| Number of Steps | High (Multi-step synthesis of fragments) | Moderate to High | Low (Longest linear sequence of ~10 steps for analogue)[1] |
| Cost of Starting Materials | High | Moderate | Moderate to High |
| Scalability | Moderate | Challenging due to resolution step | High |
| Stereochemical Control | High (Uses chiral synthons) | Moderate (Requires separation of diastereomers) | High (Substrate-controlled) |
| Overall Efficiency | Moderate | Low | High |
Convergent Synthesis
The convergent synthesis of Taltobulin involves the independent synthesis of key building blocks, which are then coupled together in the final stages of the process. This strategy allows for the efficient construction of complex molecules by breaking them down into smaller, more manageable fragments.
A typical convergent approach for Taltobulin involves the preparation of three main fragments: the N-terminal amino acid derivative, the central dipeptide unit, and the C-terminal unsaturated amino acid analogue. Each of these fragments is synthesized through a multi-step sequence, often employing chiral auxiliaries or asymmetric catalysis to establish the correct stereochemistry. Once the fragments are prepared and purified, they are sequentially coupled using standard peptide coupling reagents.
Advantages:
-
High Stereochemical Control: The use of chiral starting materials or asymmetric reactions in the synthesis of each fragment ensures the desired stereochemistry in the final product.
-
High Purity: Individual fragments can be purified at each stage, leading to a high-purity final product.
Disadvantages:
-
Long Synthesis Sequence: The overall number of steps can be high due to the separate synthesis of each fragment.
-
Moderate Overall Yield: While individual step yields may be high, the cumulative yield over a long sequence can be moderate.
-
High Cost of Starting Materials: The use of chiral auxiliaries, specialized reagents, and protecting groups can contribute to a higher cost of starting materials.
Experimental Protocol: General Peptide Coupling Step
-
Dissolve the N-protected amino acid fragment (1.0 eq.) and the amine fragment (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).
-
Add a coupling agent, such as HATU (1.1 eq.), and a tertiary amine base, such as diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid, aqueous base, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the coupled product.
Racemic Synthesis and Diastereomeric Resolution
An alternative approach involves the synthesis of a key intermediate as a racemic mixture, followed by the coupling of this mixture to a chiral auxiliary or another chiral fragment of the molecule. This creates a mixture of diastereomers that can be separated by chromatography. Following separation, the desired diastereomer is carried on to the final product.
This pathway can be more direct in the initial stages as it avoids the use of often expensive chiral starting materials or catalysts. However, the critical step is the efficient separation of the diastereomers, which can be challenging to scale up.
Advantages:
-
Potentially Lower Initial Cost: Avoids the upfront cost of chiral starting materials or asymmetric catalysts.
-
Fewer Steps in the Initial Stages: The synthesis of the racemic fragment is often shorter than its enantiomerically pure counterpart.
Disadvantages:
-
Yield Loss during Resolution: The maximum theoretical yield for the desired enantiomer is 50%, although the undesired enantiomer can sometimes be recycled.
-
Challenging Separation: Diastereomeric separation by chromatography can be difficult and resource-intensive, particularly at a larger scale.
-
Increased Waste: The generation and separation of the undesired diastereomer contribute to lower atom economy and increased waste.
Experimental Protocol: Diastereomeric Resolution by HPLC
-
Dissolve the diastereomeric mixture in a suitable solvent system, typically a mixture of hexane (B92381) and isopropanol (B130326) or ethanol.
-
Inject the solution onto a chiral stationary phase (CSP) column in a high-performance liquid chromatography (HPLC) system.
-
Elute the diastereomers using an isocratic or gradient mobile phase, monitoring the separation by UV detection.
-
Collect the fractions corresponding to each separated diastereomer.
-
Combine the fractions of the desired diastereomer and evaporate the solvent under reduced pressure to obtain the purified product.
Ugi Multicomponent Synthesis
A more contemporary and highly efficient approach to the synthesis of Taltobulin and its analogues is based on the Ugi four-component reaction (4-CR). This one-pot reaction allows for the rapid assembly of a complex peptide-like backbone from four simple starting materials: an amine, an aldehyde, a carboxylic acid, and an isocyanide.
For the synthesis of a hemiasterlin analogue, a longest linear sequence of 10 steps with an overall yield of 11% has been reported, showcasing the efficiency of this strategy.[1] This approach significantly reduces the number of synthetic steps and purification procedures compared to more traditional linear or convergent syntheses.
Advantages:
-
High Efficiency and Convergence: The Ugi reaction combines four components in a single step, leading to a significant increase in molecular complexity and a reduction in the overall number of steps.
-
Potentially Higher Overall Yield: By minimizing the number of steps, the cumulative yield can be significantly higher than in longer synthetic sequences.
-
Scalability: One-pot reactions are often more amenable to large-scale synthesis.
Disadvantages:
-
Availability and Cost of Isocyanides: Some isocyanide starting materials can be specialized and may have a higher cost.
-
Substrate Scope: The success of the Ugi reaction can be dependent on the specific combination of the four components.
References
Taltobulin: A Potent Microtubule Inhibitor Outperforming Traditional Chemotherapeutics
A detailed comparison of the biological activity of Taltobulin synthesized from intermediate-8 against other microtubule-targeting agents, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Taltobulin (formerly HTI-286) has emerged as a highly potent synthetic antimicrotubule agent, demonstrating significant advantages over established chemotherapeutics such as paclitaxel (B517696) and vinca (B1221190) alkaloids. As a synthetic analogue of the marine natural product hemiasterlin, Taltobulin's mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2] A key differentiator is its ability to circumvent P-glycoprotein (P-gp) mediated multidrug resistance, a common challenge in cancer therapy.[3][4]
This guide provides a comprehensive comparison of Taltobulin's biological activity with other microtubule-targeting drugs, presenting quantitative data, detailed experimental protocols, and visualizations of its synthesis and mechanism of action.
Comparative Cytotoxicity
Taltobulin exhibits exceptional potency against a wide range of human cancer cell lines. The following table summarizes its half-maximal inhibitory concentration (IC50) in comparison to paclitaxel and vincristine.
| Cell Line | Cancer Type | Taltobulin (HTI-286) IC50 (nM) | Paclitaxel IC50 (nM) | Vincristine IC50 (nM) |
| Average (18 cell lines) | Leukemia, Ovarian, NSCLC, Breast, Colon, Melanoma | 2.5 ± 2.1 | 128 | - |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 0.2 ± 0.03 | - | - |
| KB-3-1 | Epidermoid Carcinoma | 1.0 | - | - |
| KB-8-5 (P-gp expressing) | Epidermoid Carcinoma | - | 7-52 fold less effective than in KB-3-1 | - |
| A549 | Lung Cancer | - | - | 40 |
| MCF-7 | Breast Cancer | - | - | 5 |
| 1A9 | Ovarian Cancer | - | - | 4 |
| SY5Y | Neuroblastoma | - | - | 1.6 |
Note: Data is compiled from multiple sources and direct head-to-head comparisons under identical conditions may not be available for all cell lines.[1][2][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable researchers to replicate and validate these findings.
Cytotoxicity Assay (MTT Assay)
This protocol is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of Taltobulin or other test compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using dose-response curve analysis.[6][7]
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of purified tubulin.
-
Reagent Preparation: Reconstitute lyophilized bovine brain tubulin to a final concentration of 3-5 mg/mL in G-PEM buffer (80 mM PIPES, pH 6.9, 2 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).
-
Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin solution.
-
Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.
-
Turbidity Measurement: Monitor the increase in absorbance at 340 nm every minute for 30-60 minutes using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate of polymerization is determined from the slope of the linear phase of the absorbance curve. Calculate the percentage of inhibition relative to a vehicle control.[8][9]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment: Treat cells with the desired concentration of Taltobulin or control compound for 24 hours.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol (B145695) while vortexing. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: The DNA content is quantified based on the fluorescence intensity of PI. The percentages of cells in the G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[10][11]
Visualizations
The following diagrams illustrate the synthesis of Taltobulin from intermediate-8, its mechanism of action, and a typical experimental workflow.
Caption: Simplified synthetic route to Taltobulin from intermediate-8.
Caption: Taltobulin's mechanism of action leading to apoptosis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
References
- 1. Synthesis and biological activity of analogues of the antimicrotubule agent N,beta,beta-trimethyl-L-phenylalanyl-N(1)-[(1S,2E)-3-carboxy-1-isopropylbut-2-enyl]- N(1),3-dimethyl-L-valinamide (HTI-286) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Item - IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. - Public Library of Science - Figshare [plos.figshare.com]
- 4. HTI-286, a synthetic analogue of the tripeptide hemiasterlin, is a potent antimicrotubule agent that circumvents P-glycoprotein-mediated resistance in vitro and in vivo | UBC Chemistry [chem.ubc.ca]
- 5. scribd.com [scribd.com]
- 6. researchgate.net [researchgate.net]
- 7. The NCI Transcriptional Pharmacodynamics Workbench: a tool to examine dynamic expression profiling of therapeutic response in the NCI-60 cell line panel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Taltobulin Intermediate-8
For Immediate Implementation: This document provides crucial safety and logistical guidance for laboratory personnel handling Taltobulin intermediate-8. Adherence to these protocols is mandatory to ensure personal safety and prevent environmental contamination. This compound is a precursor to Taltobulin, a potent tubulin inhibitor used in the development of Antibody-Drug Conjugates (ADCs), and as such, must be handled with extreme caution due to its presumed cytotoxic potential.
Essential Personal Protective Equipment (PPE)
The highly potent nature of this compound necessitates a stringent PPE protocol. The following table summarizes the required PPE for various laboratory operations.
| Operation | Respiratory Protection | Eye Protection | Hand Protection | Body Protection |
| Receiving & Storage | N95 or higher respirator recommended | Safety glasses with side shields | Single pair of nitrile gloves | Laboratory coat |
| Weighing (powder) | Powered Air-Purifying Respirator (PAPR) or N100 respirator within a certified chemical fume hood or glove box | Chemical splash goggles or face shield | Double-gloving with nitrile gloves (outer pair with extended cuff) | Disposable, solid-front protective gown with tight-fitting cuffs |
| Solubilization | N95 or higher respirator within a certified chemical fume hood | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable, solid-front protective gown |
| Reaction Setup/Use | N95 or higher respirator within a certified chemical fume hood | Chemical splash goggles | Double-gloving with nitrile gloves | Disposable, solid-front protective gown |
| Waste Disposal | N95 or higher respirator | Chemical splash goggles | Double-gloving with nitrile gloves (outer pair heavy-duty) | Disposable, solid-front protective gown |
| Spill Cleanup | PAPR or Self-Contained Breathing Apparatus (SCBA) | Full-face shield and chemical splash goggles | Double-gloving with heavy-duty, chemical-resistant gloves | Chemical-resistant, disposable coveralls |
Step-by-Step Handling and Operational Plans
Strict adherence to the following procedures is critical for minimizing exposure risk. All operations involving this compound, especially the handling of the solid form, must be conducted within a certified chemical fume hood, glove box, or other appropriate containment enclosure.
Receiving and Storage
-
Inspect Package: Upon receipt, visually inspect the package for any signs of damage or leakage. If compromised, do not open and follow the emergency spill protocol.
-
Verify Labeling: Confirm the contents match the order and that the container is clearly labeled with the chemical name and hazard symbols.
-
Secure Storage: Store this compound in a designated, locked, and well-ventilated "Potent Compound" or "Cytotoxic Agent" storage area, away from incompatible materials. The storage temperature should be maintained as specified on the product datasheet.
Weighing and Preparation of Solutions
-
Prepare Containment Area: Before handling, decontaminate the work surface of the chemical fume hood or glove box. Line the work area with plastic-backed absorbent pads.
-
Don Full PPE: Wear the appropriate PPE as outlined in the table above for handling potent powders.
-
Weighing: Use a dedicated, calibrated analytical balance within the containment area. Handle the container with care to avoid generating dust. Use tools (e.g., spatulas) that can be decontaminated or disposed of as cytotoxic waste.
-
Solubilization: Add solvent to the solid slowly to avoid splashing. Cap the vial securely and mix gently until dissolved.
Experimental Use
-
Closed Systems: Whenever possible, conduct reactions in a closed system to minimize the risk of aerosol generation.
-
Transferring Solutions: Use a calibrated pipette with disposable tips to transfer solutions. Avoid pouring.
-
Post-Reaction Workup: All subsequent manipulations of reaction mixtures containing this compound should be performed with the same level of precaution.
Disposal Plan: A Zero-Contamination Approach
All materials that come into contact with this compound are to be considered cytotoxic waste and must be disposed of according to institutional and local regulations.
-
Solid Waste: This includes contaminated gloves, gowns, absorbent pads, pipette tips, and empty vials.
-
Segregate into a dedicated, clearly labeled, puncture-resistant "Cytotoxic Waste" container with a red liner.
-
Do not mix with regular laboratory trash.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, sealed, and clearly labeled "Cytotoxic Liquid Waste" container.
-
The container should be made of a material compatible with the solvents used.
-
-
Sharps Waste:
-
Needles, syringes, and contaminated glassware must be disposed of in a designated, red, puncture-proof "Cytotoxic Sharps" container.
-
-
Decontamination of Glassware and Equipment:
-
Reusable glassware and equipment must be decontaminated using a validated procedure, such as soaking in a strong oxidizing solution (e.g., bleach solution, followed by a thiosulfate (B1220275) quench and thorough rinsing) before being removed from the designated work area. All rinsates should be collected as cytotoxic liquid waste.
-
Emergency Spill Response Workflow
In the event of a spill, immediate and correct action is paramount to containing the hazard. The following workflow outlines the necessary steps.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
